(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLODLVBYOXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370894 | |
| Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26494-55-3 | |
| Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The title compound, (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, incorporates this key scaffold functionalized with an acetic acid moiety at the N-4 position. This structural feature enhances the molecule's utility as a versatile building block for further elaboration, allowing for the introduction of various functionalities through amide bond formation or other carboxylic acid chemistries.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development. All protocols are designed to be self-validating, supported by authoritative references to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic approach. The primary disconnection is at the nitrogen-carbon bond of the acetic acid side chain, leading back to the core scaffold, 2H-1,4-benzoxazin-3(4H)-one (3) , and a two-carbon electrophile. A second disconnection of the lactam ring of the benzoxazinone reveals 2-aminophenol and a chloroacetyl synthon as plausible starting materials.
This analysis informs a straightforward and robust forward synthesis:
-
Formation of the Benzoxazinone Core : Cyclization of 2-aminophenol with chloroacetyl chloride to construct the key intermediate, 2H-1,4-benzoxazin-3(4H)-one .
-
N-Alkylation : Functionalization of the lactam nitrogen with an ethyl acetate moiety via reaction with ethyl chloroacetate, yielding the ester precursor, ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate .
-
Hydrolysis : Saponification of the ethyl ester to afford the final target compound, This compound .
This strategic pathway utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Overall Synthesis Pathway
The complete synthetic route from 2-aminophenol to the final product is illustrated below.
Figure 1: Three-part synthesis of the target compound.
Detailed Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one (3)
The formation of the benzoxazinone core is the foundational step of this synthesis. The most direct and widely used method involves the reaction of 2-aminophenol with chloroacetyl chloride.[4] This process occurs in two distinct stages: an initial acylation followed by an intramolecular Williamson ether synthesis.
Protocol:
-
Setup: To a stirred mixture of 2-aminophenol (96 g, 0.88 mol) and sodium bicarbonate (100 g, 1.19 mol) in chloroform (1400 mL), add chloroacetyl chloride (104 g, 0.92 mol) slowly at room temperature.
-
Acylation: Stir the reaction mixture vigorously for 2 hours at room temperature. During this time, the intermediate N-(2-hydroxyphenyl)-2-chloroacetamide will precipitate as a solid.
-
Isolation of Intermediate: Filter the solid chloroacetamide derivative from the reaction mixture and wash it with a small amount of cold chloroform.
-
Cyclization: Add the filtered solid portionwise to a stirred solution of 1 M sodium hydroxide (1 L). The intramolecular cyclization is typically rapid.
-
Workup and Purification: Stir for 30 minutes, then filter the resulting precipitate, which is the desired 2H-1,4-benzoxazin-3(4H)-one. Wash the solid thoroughly with water until the filtrate is neutral. Dry the product under vacuum. The product typically has a melting point of 169-170°C.[4]
Causality and Expertise:
-
Choice of Base (Acylation): Sodium bicarbonate is a mild base, sufficient to neutralize the HCl generated during the acylation of the amino group. Its use prevents side reactions, such as the acylation of the phenolic hydroxyl group, which would be more likely with a stronger base.
-
Two-Stage Process: The procedure involves the isolation of the N-acylated intermediate before cyclization. This is a robust approach that ensures the subsequent intramolecular cyclization is clean. The strong base (NaOH) in the second step is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide which then acts as a potent nucleophile to displace the chloride in an intramolecular SN2 reaction, forming the heterocyclic ring.
Part 2: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (4)
This step involves the N-alkylation of the lactam nitrogen of the benzoxazinone core. The choice of base and solvent is critical for achieving high yield and preventing unwanted side reactions.
Protocol:
-
Setup: In a round-bottom flask, combine 2H-1,4-benzoxazin-3(4H)-one (10.0 g, 67.1 mmol), potassium carbonate (13.9 g, 100.6 mmol), and a catalytic amount of sodium iodide (1.0 g, 6.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Addition of Alkylating Agent: Add ethyl chloroacetate (8.6 mL, 80.5 mmol) to the suspension.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water (500 mL). Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester intermediate.
Causality and Expertise:
-
Base and Solvent System: Potassium carbonate is an effective base for deprotonating the N-H of the lactam. It is preferred over stronger bases like sodium hydride (NaH) in some contexts because it is less hazardous and its heterogeneity can sometimes lead to cleaner reactions.[6] DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation while leaving the carbonate anion reactive.[6]
-
Role of Sodium Iodide: Ethyl chloroacetate is a moderately reactive alkylating agent. The addition of a catalytic amount of sodium iodide facilitates a Finkelstein reaction, where the chloride is transiently replaced by iodide. Ethyl iodoacetate is significantly more reactive than its chloro-analog, accelerating the rate of the desired N-alkylation.[6]
Part 3: Synthesis of this compound (5)
The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid. This reaction is typically straightforward and high-yielding.
Protocol:
-
Setup: Dissolve the ethyl ester intermediate (10.0 g, 42.5 mmol) in ethanol (100 mL) in a round-bottom flask.
-
Hydrolysis: Add a solution of potassium hydroxide (3.58 g, 63.8 mmol) in water (50 mL).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC.[7]
-
Workup and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with a small amount of diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 4 M hydrochloric acid. A colorless solid will precipitate.[7]
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.
Causality and Expertise:
-
Reaction Conditions: The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base. The reaction is typically conducted at room temperature to prevent any potential degradation of the product.
-
Acidification: The final product is isolated by precipitation upon acidification. It is crucial to add the acid slowly and with cooling to control the exotherm and ensure complete protonation of the carboxylate salt, leading to the precipitation of the neutral carboxylic acid.
Physicochemical and Spectroscopic Data
The following table summarizes key computed properties for the final product. Experimental data should be acquired and compared for validation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[8] |
| Molecular Weight | 207.18 g/mol | PubChem[8] |
| IUPAC Name | 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | PubChem[8] |
| Canonical SMILES | C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | PubChem[8] |
| Hazard Codes | H315, H319, H335 | PubChem[8] |
Conclusion
This guide outlines a robust, logical, and well-documented three-part synthesis for this compound. By starting from readily available 2-aminophenol, the pathway provides reliable access to this valuable heterocyclic building block. The detailed protocols, coupled with insights into the chemical reasoning behind the experimental choices, are intended to empower researchers to confidently replicate and adapt these methods for their specific applications in medicinal chemistry and materials science.
References
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Sharaf El-Din, N. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. Available at: [Link]
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Sharaf El-Din, N. A. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
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Reddy, B. V. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4635. Available at: [Link]
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Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2358–o2359. Available at: [Link]
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Elassar, A.-Z. A., & El-Khair, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 27(19), 6296. Available at: [Link]
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Zou, X., et al. (2008). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Synthetic Communications, 38(18), 3105-3113. Available at: [Link]
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PrepChem (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]
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Zuo, Z., et al. (2009). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o712. Available at: [Link]
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Gzella, A., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401. Available at: [Link]
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Bartsch, H., & Zinner, G. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-224. Available at: [Link]
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Ben-Ayed, T., et al. (2020). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]
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Lehotsý, R., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3737. Available at: [Link]
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Peddinti, R. K., & Angirekula, V. R. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12741. Available at: [Link]
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Various Authors (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Retrieved from [Link]
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Shcherbakov, I. N., & Shcherbakova, O. B. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. Available at: [Link]
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Wang, G., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233443. Available at: [Link]
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A Technical Guide to the Chemical Properties of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Executive Summary
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a key heterocyclic compound, stands as a cornerstone in the synthesis of novel therapeutic agents and functional materials. Its unique scaffold, featuring a benzoxazinone core N-substituted with an acetic acid moiety, provides a rich platform for chemical modification. This guide offers an in-depth exploration of its chemical and physical properties, synthesis protocols, spectroscopic signature, and reactivity profile. The information herein is curated for researchers and professionals in drug development, providing both foundational knowledge and practical, field-proven insights to leverage this molecule's full potential.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is registered under CAS Number 26494-55-3.[1] Its structure combines the rigidity of the fused benzoxazine ring system with the versatile reactivity of a carboxylic acid, making it a prized synthetic intermediate.
Caption: Chemical structure of the title compound.
A summary of its key computed and physical properties is presented below. These parameters are critical for designing experimental conditions, from reaction solvent selection to purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | PubChem[1] |
| CAS Number | 26494-55-3 | PubChem[1] |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[1] |
| Molecular Weight | 207.18 g/mol | PubChem[1] |
| Exact Mass | 207.05315777 Da | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Melting Point | 163-166 °C (for propanoic acid analog) | ChemBK[2] |
| Solubility | Low in water; Soluble in methanol, chloroform (inferred from propanoic acid analog) | ChemBK[2] |
Synthesis and Purification: A Validated Approach
The most reliable and scalable synthesis of the title compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.[3][4] This two-step approach, starting from the base benzoxazinone, ensures high purity and yield.
Synthetic Workflow Rationale
The chosen pathway leverages fundamental and robust organic reactions. The initial step, N-alkylation of the benzoxazinone with ethyl bromoacetate, proceeds efficiently due to the acidic nature of the N-H proton of the lactam. The subsequent saponification (ester hydrolysis) is a high-yielding conversion. This strategy is preferred for its use of readily available reagents and straightforward purification procedures.
Caption: Workflow for the synthesis via ester hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous benzothiazine derivative, ensuring high translatability and success.[5]
Reagents and Equipment:
-
Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (1 equivalent)
-
Potassium hydroxide (KOH) (1.5 equivalents)
-
Ethanol (EtOH)
-
Deionized Water
-
4M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, pH paper, Buchner funnel, filter paper
Procedure:
-
Dissolution: Dissolve the starting ethyl ester (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.5 eq) in water and add it to the ethanolic solution of the ester.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates completion.
-
Work-up: Pour the reaction mixture into a beaker containing deionized water.
-
Precipitation: While stirring, slowly add 4M HCl dropwise to acidify the solution to a pH of ~2. The target compound will precipitate as a colorless solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any residual salts. Further purification can be achieved by recrystallization from an appropriate solvent like an ethanol/water mixture. Dry the final product under vacuum.
Expert Rationale: The use of a mixed solvent system (ethanol/water) is crucial as it ensures the solubility of both the relatively nonpolar ester and the ionic potassium hydroxide.[5] Acidification is the critical step that converts the water-soluble potassium carboxylate salt into the water-insoluble carboxylic acid, enabling its facile isolation via precipitation.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. A combination of NMR, IR, and MS provides an unambiguous fingerprint of the molecule.
| Technique | Expected Signature Features |
| ¹H NMR | 12-13 ppm: Broad singlet, 1H (carboxylic acid, -COOH)6.8-7.2 ppm: Multiplets, 4H (aromatic protons)4.7 ppm: Singlet, 2H (heterocyclic methylene, -O-CH₂-CO-)4.5 ppm: Singlet, 2H (acetic acid methylene, -N-CH₂-COOH)(Chemical shifts are estimates based on data for a structural isomer in DMSO-d₆)[6] |
| ¹³C NMR | ~170 ppm: Carbonyl of the carboxylic acid~165 ppm: Carbonyl of the lactam115-145 ppm: Aromatic carbons~67 ppm: Heterocyclic methylene carbon (-O-CH₂-)~50 ppm: Acetic acid methylene carbon (-N-CH₂-)(Estimates based on data for a silyl ester derivative)[7] |
| IR (Infrared) | 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid)1720-1740 cm⁻¹: C=O stretch (carboxylic acid)1680-1700 cm⁻¹: C=O stretch (lactam amide)~1250 cm⁻¹: C-O-C stretch (ether) |
| Mass Spec (MS) | Calculated Exact Mass: 207.0532 g/mol [M+H]⁺ (ESI+): m/z 208.0604[M-H]⁻ (ESI-): m/z 206.0460 |
Chemical Reactivity and Applications
The true value of this compound lies in its utility as a versatile synthetic building block. The benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] The terminal carboxylic acid serves as a handle for derivatization, enabling the synthesis of large compound libraries for drug screening.
Caption: Key derivatization pathways from the carboxylic acid moiety.
This compound is particularly valuable for:
-
Pharmaceutical Development: Serving as a key intermediate for creating novel drugs.[10]
-
Organic Synthesis: Acting as a scaffold for building more complex molecular architectures.[10]
-
Agrochemical Research: Contributing to the development of new and effective agrochemicals.[10]
Safety and Handling
As a laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
References
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This compound - PubChem. National Center for Biotechnology Information. [Link]
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(6-chloro-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetic acid - ProcessPointChemicals. [Link]
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Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma - Nature. [Link]
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3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - Journal of the Serbian Chemical Society. [Link]
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2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid - ChemBK. [Link]
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4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester - PubChem. National Center for Biotechnology Information. [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - National Institutes of Health (NIH). [Link]
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2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - National Institutes of Health (NIH). [Link]
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This compound, tert-butyldimethylsilyl ester - SpectraBase. [Link]
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H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - ResearchGate. [Link]
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4h-1,4-benzoxazine-4-acetic acid, 6-acetyl-2,3-dihydro-3-oxo - PubChemLite. [Link]
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1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed. [Link]
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acetic acid, oxo[[2-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]-, 2-[(E)-phenylmethylidene]hydrazide - 13C NMR - SpectraBase. [Link]
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2-(2(3H)-Oxo-4H-1,4-benzoxazin-4-yl)acetic acid - 1H NMR - SpectraBase. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (FIDAS-5)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanism of action of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a compound commonly known in the scientific literature as FIDAS-5. We will delve into its primary molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate these findings.
Introduction to FIDAS-5: A Targeted Anticancer Agent
This compound, or FIDAS-5, has emerged as a significant molecule in oncology research due to its targeted inhibitory action.[1][2][3] It is a potent and orally active small molecule inhibitor with demonstrated anticancer properties.[1][2] This guide will dissect the nuanced mechanism by which FIDAS-5 exerts its therapeutic effects, providing a foundational understanding for researchers in the field.
Part 1: The Primary Molecular Target: Methionine S-adenosyltransferase 2A (MAT2A)
The central tenet of FIDAS-5's mechanism of action is its direct inhibition of Methionine S-adenosyltransferase 2A (MAT2A).[1][2][3] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[3] SAM is the principal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These methylation events are fundamental to the regulation of gene expression, signal transduction, and overall cellular homeostasis.
Competitive Inhibition and Binding Affinity
FIDAS-5 functions as a competitive inhibitor of MAT2A, effectively vying with the enzyme's natural substrate, SAM, for binding to the active site.[1][4] This competitive binding has been quantified, with FIDAS-5 exhibiting a half-maximal inhibitory concentration (IC50) of 2.1 μM against MAT2A.[1][2][5] This specific and potent inhibition of MAT2A is the initiating event in the cascade of cellular effects observed upon treatment with FIDAS-5.
Figure 1: Competitive Inhibition of MAT2A by FIDAS-5.
Part 2: Downstream Cellular Consequences of MAT2A Inhibition
The inhibition of MAT2A by FIDAS-5 triggers a cascade of downstream cellular events, primarily stemming from the depletion of the universal methyl donor, SAM.
Depletion of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)
A direct and measurable consequence of FIDAS-5 treatment is the significant reduction in intracellular levels of both SAM and its metabolic byproduct, S-adenosylhomocysteine (SAH).[1][2] This has been observed in various cancer cell lines, including the LS174T colorectal cancer cell line.[1][2] The depletion of the SAM pool disrupts the delicate balance of cellular methylation, leading to widespread effects on gene expression and cell signaling.
Impact on the Epigenome and Gene Expression
The reduction in SAM availability directly impacts histone methylation, a key epigenetic modification that regulates chromatin structure and gene transcription. Inhibition of MAT2A by FIDAS-5 leads to a global reduction in histone methylation marks, particularly affecting histone 3 at lysines 4, 36, and 79.[6] This alteration in the epigenetic landscape results in the downregulation of key oncogenes.
Specifically, FIDAS-5 treatment has been shown to inhibit the expression of c-Myc and CyclinD1, two critical regulators of cell cycle progression and proliferation.[1][3] Concurrently, FIDAS-5 induces the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3] This dual effect of repressing pro-proliferative genes and upregulating a cell cycle inhibitor contributes significantly to the anti-proliferative activity of FIDAS-5.
Figure 2: Downstream signaling cascade following MAT2A inhibition by FIDAS-5.
Induction of Senescence and DNA Damage
Recent studies have elucidated that MAT2A inhibition by FIDAS-5 can induce cellular senescence in liver cancer cells.[7] This process is often accompanied by the induction of DNA damage.[7] The underlying mechanism is thought to involve the disruption of methylation-dependent DNA repair pathways and the generation of reactive oxygen species.
Part 3: In Vitro and In Vivo Anticancer Activity
The mechanistic actions of FIDAS-5 translate into potent anticancer effects both in cell culture and in animal models.
In Vitro Efficacy
FIDAS-5 has demonstrated significant anti-proliferative effects in various cancer cell lines. For instance, treatment of LS174T colorectal cancer cells with 3 μM FIDAS-5 for 7 days resulted in a significant inhibition of proliferation.[1] Similar effects have been observed in liver cancer cell lines such as Huh7 and Hep3B.[7]
| Cell Line | Cancer Type | FIDAS-5 Concentration | Duration | Observed Effect | Reference |
| LS174T | Colorectal Cancer | 3 μM | 7 days | Significant inhibition of proliferation | [1] |
| LS174T | Colorectal Cancer | 3 μM | 36 hours | Reduced levels of SAM and SAH | [1] |
| Huh7 | Liver Cancer | 5 μM | 72 hours | Induced senescence and DNA damage | [7] |
| Hep3B | Liver Cancer | 1 μM | 72 hours | Induced senescence and DNA damage | [7] |
Table 1: Summary of in vitro effects of FIDAS-5 on cancer cell lines.
In Vivo Tumor Growth Inhibition
The anticancer activity of FIDAS-5 has been validated in preclinical in vivo models. In athymic nude mice bearing xenograft tumors of HT29 colorectal cancer cells, oral administration of FIDAS-5 at a dose of 20 mg/kg daily for two weeks significantly inhibited tumor growth with minimal impact on the body weight of the animals.[2][3] Furthermore, this treatment regimen led to a significant reduction in liver SAM levels in the treated mice.[1]
Part 4: Experimental Protocols for Characterizing FIDAS-5 Activity
The elucidation of FIDAS-5's mechanism of action has been made possible through a series of well-defined experimental protocols.
MAT2A Inhibition Assay (In Vitro)
This assay is fundamental to determining the IC50 value of FIDAS-5 against its target enzyme.
Objective: To quantify the inhibitory potency of FIDAS-5 on MAT2A enzymatic activity.
Methodology:
-
Recombinant MAT2A Expression and Purification: Express and purify recombinant human MAT2A protein.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing L-methionine and ATP.
-
Inhibitor Incubation: Pre-incubate purified MAT2A with varying concentrations of FIDAS-5.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate mixture.
-
Quantification of SAM Production: Measure the amount of SAM produced over a specific time period using a suitable detection method (e.g., HPLC, coupled-enzyme assays).
-
Data Analysis: Plot the percentage of MAT2A inhibition against the logarithm of FIDAS-5 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
This assay assesses the impact of FIDAS-5 on the growth of cancer cells.
Objective: To determine the anti-proliferative effect of FIDAS-5 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., LS174T, Huh7) in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of FIDAS-5.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours to 7 days).
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls and plot the results to determine the concentration at which FIDAS-5 inhibits cell growth by 50% (GI50).
Western Blot Analysis for Protein Expression
This technique is used to measure changes in the levels of specific proteins following FIDAS-5 treatment.
Objective: To analyze the effect of FIDAS-5 on the expression of key proteins involved in cell cycle regulation and oncogenesis.
Methodology:
-
Cell Lysis: Treat cancer cells with FIDAS-5 for a specified duration, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., c-Myc, CyclinD1, p21WAF1/CIP1, and a loading control like β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the intensity of the protein bands to determine relative changes in expression levels.
Figure 3: Experimental workflow for the characterization of FIDAS-5.
Conclusion
This compound (FIDAS-5) is a potent and selective inhibitor of MAT2A. Its mechanism of action is centered on the competitive inhibition of this key enzyme, leading to the depletion of the universal methyl donor S-adenosylmethionine. This primary event triggers a cascade of downstream effects, including altered histone methylation, modulation of oncogene and tumor suppressor gene expression, and ultimately, the inhibition of cancer cell proliferation and tumor growth. The well-defined mechanism of action and demonstrated in vivo efficacy make FIDAS-5 a compelling molecule for further investigation and development in the field of oncology.
References
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FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7. Adooq Bioscience. [Link]
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Metabolic epigenome targeting hits KMT2A-rearranged acute lymphoblastic leukemia. Haematologica. [Link]
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Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A. PMC - PubMed Central. [Link]
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FIDAS-5 | MAT2A 抑制剂. MCE. [Link]
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This compound. PubChem. [Link]
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MAT2A inhibition by FIDAS-5 induces senescence in liver cancer cells. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2][3] These compounds are integral to the development of novel therapeutic agents, with derivatives demonstrating potent anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6] This technical guide provides an in-depth exploration of the biological activities associated with the 1,4-benzoxazinone core, with a specific focus on the implications for (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. While direct biological data for this specific molecule is limited, this guide will synthesize findings from structurally related analogs to build a comprehensive profile of its potential therapeutic applications and mechanisms of action.
Core Biological Activities of the 1,4-Benzoxazinone Scaffold
Research into derivatives of the 2H-1,4-benzoxazin-3(4H)-one core has revealed a breadth of pharmacological effects. The following sections detail the most significant of these, outlining the underlying molecular mechanisms and the experimental frameworks used for their evaluation.
Anti-inflammatory Activity
A significant number of 1,4-benzoxazinone derivatives have been identified as potent anti-inflammatory agents.[1][7][8] Their mechanism of action is often multifaceted, targeting key pathways in the inflammatory cascade.
Mechanism of Action:
Recent studies have elucidated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[8] This is a critical cellular defense mechanism against oxidative stress and inflammation. By activating this pathway, these compounds can reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli such as lipopolysaccharide (LPS).[8]
Furthermore, these derivatives have been shown to significantly decrease the transcription and protein levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8] They also downregulate the expression of inflammation-related enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[8] Molecular docking studies suggest that some of these compounds may interact with Nrf2-related binding sites, preventing its degradation by Kelch-like ECH-associated protein 1 (Keap1).[8]
Signaling Pathway: Nrf2-HO-1 Activation by Benzoxazinone Derivatives
Caption: Nrf2-HO-1 signaling pathway modulation by benzoxazinone analogs.
Anticancer Activity
The 1,4-benzoxazinone scaffold has been identified as a promising framework for the development of novel anticancer agents.[2][3][9] Derivatives have demonstrated efficacy against a range of human cancer cell lines, including liver, breast, colon, and lung cancer cells.[3][10]
Mechanism of Action:
One of the key anticancer mechanisms identified for benzoxazinone derivatives is the targeting of the c-Myc oncogene.[2] Certain derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner. This is potentially achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, which can inhibit its transcription.[2]
Additionally, many benzoxazinone derivatives induce apoptosis in cancer cells. This is often mediated through the upregulation of the tumor suppressor protein p53 and the executioner caspase-3.[3] Some derivatives also impact the cell cycle by reducing the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[3] The induction of DNA damage and autophagy are other mechanisms that may contribute to their anticancer effects.[11][12]
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of benzoxazinone derivatives.
Analgesic Activity
Several studies have explored the analgesic potential of benzoxazinone derivatives, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and acetylsalicylic acid.[11][13][14] A key advantage of some of these novel compounds is their potentially lower ulcerogenic potential, a common side effect of traditional NSAIDs.[11][13]
Mechanism of Action:
The analgesic effects of these compounds are likely linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin synthesis. Some derivatives have been shown to be potent inhibitors of prostaglandin E2 (PGE2) induced edema.[14] The evaluation of analgesic activity is often conducted using in vivo models such as the acetic acid-induced writhing test.[11][13]
Structure-Activity Relationship (SAR) and the Profile of this compound
The biological activity of 1,4-benzoxazinone derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, the introduction of a 1,2,3-triazole moiety has been shown to enhance anti-inflammatory and anticancer activities.[1][8][11] The presence of a free amino group has been identified as a common feature in some of the most active anticancer derivatives.[3]
For the specific molecule, This compound , the key structural feature is the acetic acid group attached to the nitrogen at position 4. This substituent introduces a carboxylic acid functional group, which is also present in many NSAIDs. This structural similarity suggests that the compound may exhibit significant anti-inflammatory and analgesic properties. The carboxylic acid moiety could potentially interact with the active sites of enzymes like COX-1 and COX-2. Further derivatization of this acetic acid group could be a promising strategy for modulating its biological activity and pharmacokinetic properties.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (LPS-induced BV-2 Microglia)
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, Nrf2, and HO-1 by Western blotting using specific primary and secondary antibodies.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Quantitative Data Summary
The following table summarizes the reported biological activities of selected 1,4-benzoxazinone derivatives.
| Derivative Class | Specific Compound(s) | Biological Activity | Cell Line/Model | Activity Metric (IC50 or % Inhibition) | Reference(s) |
| Triazole-modified | e2, e16, e20 | Anti-inflammatory | LPS-induced BV-2 cells | Significant reduction in NO, IL-1β, IL-6, TNF-α | [1] |
| Amino Quinazolinone/Benzoxazinone | 3, 7, 8, 10, 13, 15 | Antiproliferative | HepG2, MCF-7, HCT-29 | < 10 µM | [3][9] |
| Benzoxazinone-Diclofenac Hybrid | 3d | Anti-inflammatory, Analgesic | Rat paw edema, Acetic acid-induced writhing | 62.61% inhibition (anti-inflammatory), 62.36% protection (analgesic) | [11][13][15] |
| Nitro-Substituted Benzoxazinone | 3a-k | Anticancer | HeLa cells | Cell viability reduced to 28.53% - 87.22% | [12] |
Conclusion
The this compound core represents a versatile and promising scaffold in drug discovery. The extensive research on its derivatives has revealed significant potential in developing novel anti-inflammatory, anticancer, and analgesic agents. The mechanisms of action are becoming increasingly understood, involving key cellular pathways such as Nrf2-HO-1 signaling and modulation of oncogenic pathways like c-Myc. The presence of the acetic acid moiety on the title compound suggests a strong potential for anti-inflammatory and analgesic activities. Future research should focus on the direct biological evaluation of this specific molecule and its further derivatization to optimize its therapeutic potential.
References
- Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
- PubMed. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
- [No Author]. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
- PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
- ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives.
- Méndez-Rojas, M. A., et al. (2018). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 6, 1-15.
- Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory.
- ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
- Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
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PubMed Central. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from
- PubChem. (n.d.). This compound.
- Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-1354.
- National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
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[No Author]. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Journal Name], , [Pages].
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.
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- 9. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: From Discovery to Synthetic Realization and Biological Potential
Abstract
This technical guide provides a comprehensive overview of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a molecule of significant interest within the broader class of benzoxazinones. Delving into its historical context, this document elucidates a plausible discovery timeline rooted in early pharmaceutical research into anti-inflammatory and analgesic agents. A detailed, three-step synthetic pathway is presented, offering a robust methodology for its preparation from readily available starting materials. Each synthetic step is accompanied by a rationale for the chosen reagents and reaction conditions, ensuring a reproducible and scalable process. While specific biological data for this particular molecule remains to be extensively published, this guide explores the well-documented therapeutic potential of the benzoxazinone scaffold, suggesting promising avenues for future research into its anti-inflammatory, analgesic, and other pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this intriguing heterocyclic compound.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of the benzoxazine scaffold in medicinal chemistry. The 1,4-benzoxazine ring system is a privileged structure, appearing in numerous biologically active compounds.[1][2] Early investigations into this class of compounds were driven by the search for novel therapeutic agents with a range of pharmacological effects.
A key historical marker in this field is a 1970 patent by Laboratoire Roger Bellon, which described a series of novel 3-oxo-2,3-dihydro-1,4-benzoxazine derivatives.[3] This patent highlighted the potential of these compounds as central nervous system depressants, as well as their promising anti-inflammatory and analgesic properties.[3] While this patent does not explicitly name the title compound of this guide, it lays the foundational synthetic groundwork and therapeutic rationale for the exploration of N-substituted benzoxazinone derivatives, including those with a carboxylic acid moiety. The introduction of an acetic acid side chain at the N-4 position is a common strategy in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties, suggesting a logical progression from the initial discoveries.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| CAS Number | 26494-55-3 |
| Appearance | Solid (predicted) |
| IUPAC Name | 2-(3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a three-step sequence starting from the commercially available 2-aminophenol. The retrosynthetic analysis, depicted below, outlines the disconnection of the target molecule into its key precursors.
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves:
-
Cyclization: Formation of the core benzoxazinone ring system from 2-aminophenol.
-
N-Alkylation: Introduction of the ethyl acetate side chain onto the nitrogen atom of the benzoxazinone ring.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of each reaction step.
Detailed Synthesis Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Step 1: Synthesis of 2H-benzo[b][3][5]oxazin-3(4H)-one
The initial step involves the formation of the benzoxazinone core via the reaction of 2-aminophenol with chloroacetyl chloride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.
Caption: Workflow for the synthesis of the benzoxazinone core.
Protocol:
-
To a stirred mixture of 2-aminophenol (1 equivalent) and sodium bicarbonate (1.2 equivalents) in chloroform, slowly add chloroacetyl chloride (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting chloroacetamide intermediate will precipitate. Filter the solid and wash with water.
-
Add the filtered solid to a solution of sodium hydroxide (1.5 equivalents) in water and stir. This will induce cyclization to form 2H-benzo[b][3][5]oxazin-3(4H)-one.
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain the pure product.
Causality of Experimental Choices:
-
Sodium Bicarbonate: Acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting amine.
-
Chloroform: A suitable solvent that is inert to the reaction conditions and allows for the precipitation of the intermediate.
-
Sodium Hydroxide: A strong base required to deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic substitution to form the ether linkage.
Step 2: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
This step involves the N-alkylation of the benzoxazinone with ethyl chloroacetate. The nitrogen atom of the lactam is sufficiently nucleophilic to displace the chloride from ethyl chloroacetate, particularly in the presence of a base.
Protocol:
-
To a solution of 2H-benzo[b][3][5]oxazin-3(4H)-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base that is sufficient to deprotonate the amide nitrogen, activating it for nucleophilic attack without causing significant side reactions.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Heating: Provides the necessary activation energy for the alkylation reaction to proceed at a reasonable rate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is typically efficient for this transformation.
Protocol:
-
Dissolve ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide (2-3 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into water and acidify with a mineral acid (e.g., 4M HCl) to a pH of 2-3.
-
The carboxylic acid will precipitate as a solid. Filter the product, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.
Causality of Experimental Choices:
-
Potassium Hydroxide: A strong base that effectively catalyzes the hydrolysis of the ester.
-
Ethanol/Water Mixture: A solvent system that ensures the solubility of both the ester starting material and the hydroxide salt.
-
Acidification: Protonates the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product.
Biological Activities and Future Directions
The benzoxazinone scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5]
Table 2: Reported Biological Activities of Benzoxazinone Derivatives
| Activity | Description | References |
| Anti-inflammatory | Inhibition of inflammatory mediators and pathways. | [2] |
| Analgesic | Reduction of pain perception. | [3] |
| Antimicrobial | Activity against various bacterial and fungal strains. | [1] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | [5] |
Given the historical context provided by the Laboratoire Roger Bellon patent, which highlighted the anti-inflammatory and analgesic potential of this class of compounds, it is highly probable that this compound was initially synthesized with these therapeutic applications in mind.
Future research should focus on the specific biological evaluation of this compound. Key areas of investigation would include:
-
In vitro anti-inflammatory assays: To determine its inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
In vivo models of inflammation and pain: To assess its efficacy in animal models, such as the carrageenan-induced paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by the compound.
The elucidation of a specific biological profile for this compound will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
Caption: A hypothetical signaling pathway for anti-inflammatory action.
Conclusion
This compound represents a classic example of a molecule situated at the intersection of synthetic chemistry and pharmacological exploration. Its likely origins in the pursuit of novel anti-inflammatory and analgesic agents underscore the enduring importance of the benzoxazinone scaffold in drug discovery. The synthetic route detailed in this guide is robust and based on well-established chemical principles, providing a clear path for its preparation and future investigation. While the specific biological profile of this compound awaits detailed characterization, the wealth of data on related benzoxazinones provides a strong rationale for its further study. This technical guide serves as a comprehensive starting point for researchers interested in unlocking the full potential of this intriguing molecule.
References
- Laboratoire Roger Bellon. (1972).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]
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Siddiqui, N., et al. (2011). Synthesis and Pharmacological Evaluations of Novel 2H-benzo[b][3][5]oxazin-3(4H)-one Derivatives as a New Class of Anti-Cancer Agents. European Journal of Medicinal Chemistry, 46(10), 4887-4896.
- Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(0), 1-36.
- Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
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An In-depth Technical Guide to (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a notable member of the benzoxazine family, stands as a compelling scaffold in medicinal chemistry. The 1,4-benzoxazine core is a privileged structure, appearing in numerous biologically active compounds with a wide array of therapeutic applications.[1] This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, and known and potential biological activities. While specific research on this particular molecule is limited, this guide extrapolates from studies on analogous compounds to offer insights into its potential as a therapeutic agent and a foundational structure for future drug discovery endeavors.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a fusion of a benzene and a 1,4-oxazine ring, is a cornerstone in the development of novel therapeutic agents.[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The structural rigidity and synthetic tractability of the benzoxazine core make it an attractive starting point for the design of targeted therapies. The subject of this guide, this compound (henceforth referred to as Compound 1 ), incorporates this key scaffold, suggesting a high potential for biological activity.
Chemical Structure of this compound (Compound 1)
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [PubChem][3] |
| Molecular Weight | 207.18 g/mol | [PubChem][3] |
| CAS Number | 26494-55-3 | [PubChem][3] |
| IUPAC Name | 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | [PubChem][3] |
| Predicted LogP | 0.7 | [PubChem][3] |
| Hydrogen Bond Donors | 1 | [PubChem][3] |
| Hydrogen Bond Acceptors | 4 | [PubChem][3] |
Table 1. Physicochemical properties of this compound.
Synthesis and Characterization
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, several established methods for the synthesis of N-substituted 1,4-benzoxazinones can be applied.[4][5] A plausible and commonly employed synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis of Compound 1 can be envisioned as a two-step process starting from 2H-1,4-benzoxazin-3(4H)-one.
Figure 2. Proposed synthetic workflow for Compound 1.
Experimental Protocol
Step 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.
Step 2: Hydrolysis to this compound (Compound 1)
-
Dissolve the ethyl ester intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
Numerous derivatives of 1,4-benzoxazin-3-one have been reported to possess significant anti-inflammatory properties.[2][6] For instance, a recent study highlighted the potent anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety in lipopolysaccharide (LPS)-induced microglial cells.[6] These compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Given that chronic inflammation is a hallmark of many neurodegenerative diseases, the benzoxazine scaffold is being actively explored for the development of novel treatments in this area.[6] The structural similarity of Compound 1 to these active molecules suggests it may also exhibit anti-inflammatory activity.
Antimicrobial Activity
The 1,4-benzoxazine nucleus is a common feature in compounds with antimicrobial activity.[1] Various synthetic derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While the antimicrobial potential of Compound 1 itself has not been reported, its core structure suggests that it could serve as a valuable starting point for the development of new antimicrobial agents.
Anticancer Potential
While some benzoxazine derivatives have shown promise as anticancer agents, the benzene ring in the benzo[b][4][7]oxazin structure, as found in Compound 1 , may lead to weaker activity compared to analogs containing a pyridine ring (pyrido-oxazins).[7] A comparative study indicated that the benzo analogs exhibit reduced polarity and altered pharmacokinetic profiles, which could impact their efficacy.[7] Nevertheless, the 1,4-benzoxazine scaffold remains a valid target for anticancer drug design, and further structural modifications of Compound 1 could enhance its potency.
Herbicidal and Agricultural Applications
Interestingly, the benzoxazinone core is also found in natural products with allelopathic properties, acting as natural herbicides.[8] Structure-activity relationship (SAR) studies on benzoxazinones and their degradation products have demonstrated significant phytotoxicity on various plant species.[8] This suggests a potential, albeit different, application for Compound 1 and its derivatives in the agricultural sector.
Structure-Activity Relationships (SAR) and Future Directions
The available literature on related compounds provides some insights into the potential structure-activity relationships for this class of molecules.
Figure 3. Key structural features of Compound 1 for SAR studies.
Key considerations for future research include:
-
Systematic evaluation of biological activity: A comprehensive screening of Compound 1 against a panel of anti-inflammatory, antimicrobial, and anticancer targets is warranted to elucidate its specific biological profile.
-
Derivatization: The synthesis and evaluation of a library of derivatives of Compound 1 , with modifications at the benzene ring and the acetic acid side chain, could lead to the discovery of more potent and selective compounds.
-
Mechanism of action studies: For any identified biological activities, detailed mechanistic studies should be conducted to understand how Compound 1 exerts its effects at the molecular level.
-
Pharmacokinetic profiling: A thorough investigation of the ADME properties of Compound 1 is essential for its potential development as a therapeutic agent.
Conclusion
This compound is a molecule of significant interest due to its privileged 1,4-benzoxazine scaffold. While direct biological data for this specific compound is sparse, the wealth of information on related structures strongly suggests its potential as a valuable lead compound in drug discovery. Its anti-inflammatory and antimicrobial properties are particularly promising avenues for future investigation. The synthetic accessibility and the potential for chemical modification make it an attractive candidate for further research and development in the quest for novel therapeutics. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this intriguing molecule.
References
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This compound. PubChem. Available from: [Link]
- Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–547.
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, L. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1285293.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-36.
- Kumar, A., Kumar, R., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945.
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Potential therapeutic targets of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
An In-depth Technical Guide on the Potential Therapeutic Targets of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Introduction
The compound this compound belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzoxazinone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][3][4][5] This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound and its analogues. Our exploration will be grounded in the primary literature, focusing on experimentally validated targets and the signaling pathways they modulate. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, offering a framework for researchers and drug development professionals to investigate this promising chemical space.
Oncogenic Targets: A Multi-pronged Approach to Cancer Therapy
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the benzoxazinone scaffold has shown potential to interact with several key oncogenic targets.
Targeting the c-Myc G-Quadruplex: A Novel Anticancer Strategy
The c-Myc oncogene is a master regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a wide range of human cancers.[6] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a G-quadruplex (G4) structure, a non-canonical DNA secondary structure.[6][7][8] Stabilization of this G4 structure can act as a transcriptional repressor, downregulating c-Myc expression and thereby inhibiting cancer cell growth.[6]
Several studies have identified benzoxazinone derivatives as potent stabilizers of the c-Myc G-quadruplex.[6] This interaction is thought to occur through π-π stacking of the planar benzoxazinone ring system with the G-tetrads of the quadruplex. This stabilization of the G4 structure effectively sequesters the promoter region, preventing the binding of transcription factors and leading to a dose-dependent decrease in c-Myc mRNA and protein levels.[6] The consequence of this targeted intervention is the inhibition of cancer cell proliferation and migration.[6]
Experimental Workflow: Assessing G-Quadruplex Binding and c-Myc Downregulation
Caption: Workflow for evaluating benzoxazinone derivatives as c-Myc G-quadruplex stabilizers.
Protocol 1: FRET Melting Assay for G-Quadruplex Stabilization
This assay measures the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G4 structure.
Materials:
-
Fluorescently labeled c-Myc promoter oligonucleotide (e.g., 5'-FAM-linker-Pu27-linker-TAMRA-3', where Pu27 is the G-rich sequence).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
This compound or derivative stock solution in DMSO.
-
Real-time PCR instrument with a melting curve analysis module.
Procedure:
-
Prepare a 200 nM solution of the fluorescently labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
In a 96-well PCR plate, add the annealed oligonucleotide solution to each well.
-
Add varying concentrations of the test compound (e.g., from 0.1 to 100 µM) to the wells. Include a no-ligand control.
-
Incubate the plate at room temperature for 30 minutes.
-
Perform a melting curve analysis on the real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each step.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve. An increase in Tm in the presence of the compound indicates stabilization.
Inhibition of Tyrosine Kinases: Blocking Pro-survival Signaling
Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activation is a common driver of cancer. Several studies have highlighted the potential of benzoxazinone derivatives as inhibitors of various tyrosine kinases, including KDR (VEGFR-2) and ABL.[2][9][10] Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to the suppression of tumor growth and angiogenesis.
Table 1: Inhibitory Activity of Benzoxazinone Derivatives against Tyrosine Kinases
| Compound Class | Target Kinase | IC50 | Reference |
| 1,4-Benzoxazin-3-one derivatives | KDR (VEGFR-2) | Varies with substitution | [2] |
| 1,4-Benzoxazin-3-one derivatives | ABL | Varies with substitution | [2] |
| 4-phenyl-2H-benzo[b][2][6]oxazin-3(4H)-one derivatives | PI3Kα | 0.63 nM (for compound 8d-1) | [11] |
| 4-phenyl-2H-benzo[b][2][6]oxazin-3(4H)-one derivatives | mTOR | Potent inhibition | [11] |
Note: Data for the specific compound this compound is not available in the cited literature. The table presents data for structurally related derivatives to indicate the potential of the scaffold.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific tyrosine kinase using a fluorescence-based assay.
Materials:
-
Recombinant human tyrosine kinase (e.g., KDR, ABL).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Tyrosine-containing peptide substrate.
-
Phosphotyrosine-specific antibody conjugated to a fluorophore.
-
This compound or derivative stock solution in DMSO.
-
384-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
To the wells of the microplate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Add the tyrosine kinase to all wells except the no-enzyme control.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the fluorescently labeled phosphotyrosine-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the fluorescence intensity on a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Neurodegenerative Disease Targets: Modulating Cholinergic Neurotransmission
Neurodegenerative disorders like Alzheimer's disease are characterized by a decline in cognitive function, partly due to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy to enhance cholinergic neurotransmission.
Several studies have investigated benzoxazine and benzoxazolinone derivatives as inhibitors of AChE.[1][3][12][13] The mechanism of inhibition is often non-competitive, suggesting that these compounds may bind to an allosteric site on the enzyme, rather than the active site.[1]
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of action for acetylcholinesterase inhibitors.
Table 2: Acetylcholinesterase Inhibitory Activity of Benzoxazinone and Related Derivatives
| Compound Class | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Indole-benzoxazinones | 20.2 - 20.3 | 20.2 - 20.3 | Non-competitive | [1][3] |
| 2-Benzoxazolinone derivatives | Varies (some more potent than tacrine) | - | - | [13] |
Note: Specific data for this compound is not available. The table showcases the potential of related scaffolds.
Protocol 3: Ellman's Method for Acetylcholinesterase Inhibition
This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI) solution.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Phosphate buffer (0.1 M, pH 8.0).
-
This compound or derivative stock solution in DMSO.
-
96-well clear microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
In the wells of the microplate, add the phosphate buffer.
-
Add the test compound at various concentrations. Include a no-inhibitor control.
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells except for a blank control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
Anti-inflammatory Targets: Attenuating the Inflammatory Cascade
Chronic inflammation is a contributing factor to a multitude of diseases. Benzoxazinone derivatives have been shown to possess anti-inflammatory properties, likely through the modulation of key inflammatory mediators and signaling pathways.[12][14]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Studies have demonstrated that 1,4-benzoxazine derivatives can be potent and selective COX-2 inhibitors.[4][14]
Table 3: COX-2 Inhibitory Activity of 1,4-Benzoxazine Derivatives
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 1,4-Benzoxazine derivatives | 0.57 - 0.72 | 186.8 - 242.4 | [4][14] |
Note: The presented data is for a series of synthesized 1,4-benzoxazine derivatives, not the specific topic compound.
Protocol 4: In Vitro COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
This compound or derivative stock solution in DMSO.
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.
-
96-well plate.
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the heme cofactor.
-
Add the COX-2 enzyme and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The amount of PGE2 produced is inversely proportional to the COX-2 inhibition.
-
Calculate the percent inhibition and determine the IC50 value.[12]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of potential applications. The evidence strongly suggests that this class of compounds can interact with multiple, high-value therapeutic targets, including the c-Myc G-quadruplex, various protein kinases, acetylcholinesterase, and COX-2.
While the direct experimental validation of this compound against these targets remains to be fully elucidated, the data from structurally related analogues provide a compelling rationale for further investigation. Future research should focus on:
-
Direct Target Engagement: Utilizing the assays outlined in this guide to determine the binding affinity and inhibitory potency of this compound against the identified potential targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogues to optimize potency and selectivity for a desired target.
-
In Vivo Efficacy: Progressing lead compounds into relevant animal models of cancer, neurodegenerative disease, or inflammation to validate their therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of the benzoxazinone scaffold into clinical reality.
References
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- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online.
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Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease. (2013). PubMed. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry. [Link]
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Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. (2018). Repositorio UC. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). Request PDF - ResearchGate. [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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Some benzoxazole derivatives for AChE inhibition. (2022). ResearchGate. [Link]
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Investigating G Quadruplex Interactions in Oncogenes using Benzothiazoles, Benzoquinone, and Benzoxazoles. (2022). KnightScholar - SUNY Geneseo. [Link]
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Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. (2021). MDPI. [Link]
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Discovery of 4-phenyl-2H-benzo[b][2][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed. [Link]
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An In-Depth Technical Guide to (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid Derivatives and Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
The (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a fused benzene and oxazine ring system, have garnered significant attention for their therapeutic potential across multiple domains, including anti-inflammatory, metabolic, antimicrobial, and oncology. This technical guide provides an in-depth exploration of this chemical class, consolidating current knowledge on synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. By synthesizing field-proven insights with rigorous scientific data, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazin-3-one core.
Introduction: The 1,4-Benzoxazin-3-one Core
The 1,4-benzoxazin-3-one skeleton is a key pharmacophore found in both natural products and synthetically derived compounds.[1] Naturally occurring benzoxazinoids, such as DIMBOA found in gramineous plants, serve as defense chemicals, highlighting the inherent biological relevance of this scaffold.[2] The synthetic introduction of an acetic acid moiety at the N-4 position, creating this compound, provides a critical acidic handle for interaction with biological targets and serves as a versatile anchor for further chemical modification.
This guide will focus on the synthesis and biological evaluation of this core structure and its analogs, with a particular emphasis on their potential as anti-inflammatory agents and modulators of metabolic pathways.
Synthetic Strategies: Building the Benzoxazinone Scaffold
The synthesis of this compound and its derivatives is a well-established, multi-step process that offers flexibility for analog synthesis. The general approach involves the initial construction of the heterocyclic core followed by functionalization at the nitrogen atom.
Core Synthesis: Formation of 2H-1,4-Benzoxazin-3(4H)-one
The foundational precursor, 2H-1,4-benzoxazin-3(4H)-one, is most commonly synthesized from 2-aminophenol. The causality behind this choice lies in the inherent reactivity of the ortho-positioned amine and hydroxyl groups, which are perfectly poised for cyclization.
Caption: General synthesis of the 2H-1,4-benzoxazin-3(4H)-one core.
N-Alkylation and Hydrolysis: Introducing the Acetic Acid Moiety
With the core scaffold in hand, the acetic acid side chain is introduced via N-alkylation using an ethyl haloacetate, followed by ester hydrolysis. This two-step process is a cornerstone of derivatization for this class of compounds.
Caption: N-Alkylation and subsequent hydrolysis to yield the target acid.
Detailed Experimental Protocols
A self-validating protocol is essential for reproducible research. The following methods are consolidated from established literature procedures.
Protocol 2.3.1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
-
Reaction Setup: To a stirred mixture of 2-aminophenol (0.1 mol), sodium bicarbonate (0.12 mol), and chloroform (250 mL) in a three-necked flask fitted with a dropping funnel and condenser, cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (0.11 mol) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, will precipitate.
-
Cyclization: Filter the solid intermediate and add it portionwise to a stirred 1 M sodium hydroxide solution (200 mL) at room temperature. The intramolecular cyclization (Williamson ether synthesis) is typically rapid.
-
Work-up: Stir the mixture for 1 hour. Collect the resulting solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product, 2H-1,4-benzoxazin-3(4H)-one, is typically obtained as a white to off-white solid with a melting point of 169-171 °C.[3]
Protocol 2.3.2: Synthesis of this compound
-
N-Alkylation: In a round-bottom flask, combine 2H-1,4-benzoxazin-3(4H)-one (0.05 mol), anhydrous potassium carbonate (0.075 mol), and acetone or DMF (150 mL). To this suspension, add ethyl chloroacetate (0.06 mol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent (acetone vs. DMF) can influence reaction time; DMF may be preferred for less reactive substrates.
-
Work-up (Ester): After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester, which can be purified by recrystallization or column chromatography.
-
Hydrolysis: Dissolve the purified ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (0.04 mol) in a mixture of ethanol (100 mL) and 2 M sodium hydroxide solution (50 mL).[4]
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 2-4 hours until TLC indicates complete consumption of the starting ester.
-
Work-up (Acid): Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold water, and dry to afford the final product, this compound.
Mechanisms of Action: Targeting Inflammation and Metabolism
Derivatives of the this compound core have been shown to exert their biological effects through multiple, distinct molecular pathways.
Anti-Inflammatory Activity via the Nrf2-HO-1 Pathway
A primary mechanism underlying the anti-inflammatory properties of these compounds is the activation of the Nrf2-HO-1 signaling pathway.[5][6] In inflammatory states, such as in microglia stimulated by lipopolysaccharide (LPS), there is an overproduction of reactive oxygen species (ROS) and pro-inflammatory mediators.
Caption: Benzoxazinone derivatives inhibit Keap1, leading to Nrf2 activation.
Benzoxazinone derivatives have been shown to interact with Keap1, preventing the ubiquitination and degradation of the transcription factor Nrf2.[7] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[5] The upregulation of HO-1 leads to a reduction in intracellular ROS and subsequently suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[6] Furthermore, this pathway activation leads to the downregulation of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
Metabolic Regulation via PPARγ Agonism
A distinct and equally significant mechanism of action for certain benzoxazinone analogs is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][9] PPARγ is a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[10]
Caption: Mechanism of PPARγ agonism by benzoxazinone derivatives.
Analogs of this compound can act as agonists, binding to the ligand-binding pocket of PPARγ. This binding event promotes the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in improving insulin sensitivity and regulating glucose and lipid metabolism, making these compounds promising candidates for the treatment of type 2 diabetes.[2][7]
Structure-Activity Relationships (SAR)
The therapeutic potential of the benzoxazinone core can be finely tuned through chemical modification. SAR studies have provided crucial insights into the structural requirements for both anti-inflammatory and PPARγ agonist activities.
SAR for Anti-Inflammatory Activity (COX-2 Inhibition)
The inhibition of COX-2 is a key indicator of anti-inflammatory potential. Studies have shown that the nature and position of substituents on the benzoxazinone scaffold significantly impact inhibitory potency and selectivity.
| Compound ID | R1 (Position 2) | R2 (Position 7) | Aromatic Substituent (at N4-sidechain) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3e | H | H | 4-Chlorophenyl | 0.65 | 211.7 |
| 3f | H | H | 4-Fluorophenyl | 0.57 | 242.4 |
| 3r | H | Cl | 4-Chlorophenyl | 0.72 | 186.8 |
| 3s | H | Cl | 4-Fluorophenyl | 0.61 | 238.1 |
| Celecoxib | - | - | - | 0.30 | >303 |
| Data sourced from a study on novel 1,4-benzoxazine derivatives.[8][11] |
Key Insights:
-
Aromatic Substituents: The presence of a biphenyl-type structure, often introduced via the N-4 side chain, is beneficial for COX-2 inhibition.[8]
-
Halogenation: Electron-withdrawing groups like fluorine and chlorine on the terminal phenyl ring (e.g., compounds 3f and 3s ) consistently lead to high potency and selectivity.[8][11]
-
Benzoxazine Core Substitution: Substitution on the benzoxazine ring itself (e.g., chlorine at R2 in 3r and 3s ) is well-tolerated and can maintain high activity.
SAR for PPARγ Agonism
For PPARγ agonism, modifications to the N-4 side chain are critical for achieving high potency.
| Compound ID | N-4 Substituent | PPARγ Functional Agonism EC₅₀ (µM) |
| 1a | Acetic acid | >10 |
| 1b | 4-(methoxy)phenoxy acetic acid | 1.2 |
| 1c | 3-(trifluoromethyl)phenoxy acetic acid | 0.51 |
| 1d | Naphthoxy acetic acid | 0.85 |
| Data represents functional agonism in an aP2 gene induction assay.[2][7] |
Key Insights:
-
Lipophilicity and Length: The simple acetic acid moiety is a poor PPARγ agonist. Potency is dramatically increased by introducing a larger, more lipophilic aromatic group via an ether linkage.
-
Electronic Effects: Electron-withdrawing groups on the terminal aromatic ring, such as the trifluoromethyl group in compound 1c , can significantly enhance potency, resulting in the most active compound in this series with an EC₅₀ of 0.51 µM.[2]
Additional Therapeutic Applications
Beyond inflammation and metabolic disorders, the 1,4-benzoxazin-3-one scaffold has shown promise in a variety of other therapeutic areas, demonstrating its versatility.
-
Antimicrobial Activity: Derivatives have been synthesized that exhibit significant antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, as well as antifungal properties.[8][12] The mechanism is thought to involve inhibition of essential enzymes like DNA gyrase.[12]
-
Anticancer Activity: Certain benzoxazinone derivatives have been identified as potential anticancer agents.[1] Mechanisms include the inhibition of human topoisomerase I and the stabilization of G-quadruplex structures in the c-Myc gene promoter, leading to downregulation of the oncoprotein.[13]
-
Herbicidal Activity: The core structure is related to natural allelochemicals, and synthetic analogs have been developed as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis, making them effective herbicides.
Analytical Characterization
The structural elucidation and purity assessment of this compound derivatives rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for structural confirmation.
-
¹H NMR: Key diagnostic signals include the methylene protons of the oxazinone ring (O-CH₂-C=O) typically appearing as a singlet around 4.6-4.7 ppm, the N-CH₂ protons of the acetic acid moiety appearing as a singlet around 4.5-4.8 ppm, and the aromatic protons appearing in the 6.9-7.5 ppm region. The carboxylic acid proton is a broad singlet, often above 10 ppm.
-
¹³C NMR: Characteristic signals include the carbonyl carbon of the lactam at ~165 ppm, the carbonyl of the carboxylic acid at >170 ppm, the O-CH₂ carbon at ~67 ppm, and the N-CH₂ carbon at ~45-50 ppm.[6][14]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the lactam carbonyl (C=O) around 1680-1700 cm⁻¹ and the carboxylic acid carbonyl around 1720-1740 cm⁻¹.
Conclusion and Future Directions
The this compound framework is a highly versatile and pharmacologically relevant scaffold. The synthetic routes are robust and amenable to the generation of diverse chemical libraries. The dual potential to modulate inflammatory and metabolic pathways through distinct mechanisms (Nrf2 activation and PPARγ agonism) makes this class of compounds particularly attractive for addressing complex diseases with multifactorial pathologies, such as diabetic nephropathy or non-alcoholic steatohepatitis (NASH).
Current research is predominantly in the lead discovery and optimization phase. While no derivatives have yet progressed to clinical trials, the potent in vitro and in vivo preclinical data strongly support their continued development.[2] Future research should focus on:
-
Improving Pharmacokinetic Profiles: Enhancing metabolic stability and oral bioavailability through targeted chemical modifications.
-
Elucidating Polypharmacology: Investigating the interplay between the different mechanisms of action to identify synergistic therapeutic effects.
-
Preclinical Toxicology: Rigorous safety and toxicology studies will be necessary to identify candidates for progression into clinical development.
This guide has provided a comprehensive overview of the chemistry, biology, and therapeutic potential of this compound derivatives, offering a solid foundation for researchers aiming to innovate within this promising area of drug discovery.
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Tugcu, G., & Koksal, M. (2019). A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Molecular Informatics, 38(8-9), e1800090. [Link]
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Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]
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Patel, H., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]
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Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]
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Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2468-2474. [Link]
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Jakse, R., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1100. [Link]
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Khan, M. A., & Singh, D. (2018). A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. ResearchGate. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]
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Ramu, N., et al. (2024). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 27(19), 6296. [Link]
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Mamolo, M. G., et al. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. ChemMedChem. [Link]
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Rollinger, J. M., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(8), 1569-1580. [Link]
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Jakse, R., et al. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]
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Abu-Fayyad, A., et al. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules. [Link]
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Spectroscopic Characterization of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: A Technical Guide
Introduction
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development, belongs to the benzoxazinone class of heterocyclic compounds. Its structural framework, featuring a fused benzene and oxazine ring system coupled to an acetic acid moiety, presents a unique combination of functionalities that are amenable to diverse chemical modifications. The potential for this scaffold to interact with various biological targets necessitates a thorough and unambiguous structural characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
The structural integrity and purity of a synthesized compound are paramount in any drug discovery pipeline. Spectroscopic techniques provide the foundational data for confirming the molecular structure and ensuring the absence of significant impurities. This guide will not only present the expected spectroscopic data but also delve into the rationale behind the experimental protocols and the interpretation of the resulting spectra, thereby upholding the principles of scientific integrity and expertise.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and basic properties.
Structure:
Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | [PubChem CID: 2735705][1] |
| CAS Number | 26494-55-3 | [PubChem CID: 2735705][1] |
| Molecular Formula | C₁₀H₉NO₄ | [PubChem CID: 2735705][1] |
| Molecular Weight | 207.18 g/mol | [PubChem CID: 2735705][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.20 - 7.00 | m | 4H | Ar-H |
| ~4.80 | s | 2H | N-CH₂-COOH |
| ~4.70 | s | 2H | O-CH₂-C=O |
Interpretation and Rationale:
The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent. The four aromatic protons on the benzoxazinone ring will likely appear as a complex multiplet between 7.00 and 7.20 ppm. The two methylene groups, being in different chemical environments, are predicted to appear as distinct singlets. The methylene protons of the acetic acid moiety (N-CH₂) are deshielded by the adjacent nitrogen and carbonyl group, resonating around 4.80 ppm. The methylene protons within the oxazine ring (O-CH₂) are adjacent to an oxygen and a carbonyl group, leading to a predicted chemical shift of around 4.70 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | -COOH |
| ~165.0 | C=O (lactam) |
| ~145.0 | Ar-C (quaternary) |
| ~129.0 | Ar-C (quaternary) |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~67.0 | O-CH₂ |
| ~48.0 | N-CH₂ |
Interpretation and Rationale:
The two carbonyl carbons are expected to be the most downfield signals, with the carboxylic acid carbonyl appearing around 169.0 ppm and the lactam carbonyl around 165.0 ppm. The aromatic carbons will resonate in the typical range of 115-145 ppm, with the two quaternary carbons appearing within this region. The aliphatic carbons of the two methylene groups are expected at approximately 67.0 ppm (O-CH₂) and 48.0 ppm (N-CH₂), with the former being more deshielded due to the adjacent oxygen atom.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1740 | C=O (Lactam) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O-C (Ether) | Asymmetric Stretching |
| ~1200 | C-N | Stretching |
Interpretation and Rationale:
The most prominent and characteristic feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, typically spanning from 3300 to 2500 cm⁻¹. The presence of two distinct carbonyl groups, the lactam and the carboxylic acid, should give rise to two strong absorption bands in the region of 1740-1700 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxazine ring and the C-N stretching of the tertiary amine will also be present at their characteristic frequencies.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
Workflow for ATR-IR Analysis:
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 207
-
Key Fragment Ions:
-
m/z = 162: Loss of COOH (•COOH, 45 Da)
-
m/z = 149: [C₈H₇NO₂]⁺, core benzoxazinone structure
-
m/z = 134: Loss of CH₂COOH (59 Da)
-
m/z = 77: [C₆H₅]⁺, phenyl fragment
-
Interpretation and Rationale:
Upon electron ionization, the molecule is expected to form a molecular ion at m/z 207, corresponding to its molecular weight. The most likely fragmentation pathways would involve the loss of the carboxylic acid group as a radical (•COOH) to give a fragment at m/z 162, or the entire acetic acid side chain to yield the stable benzoxazinone core at m/z 149. Further fragmentation of the benzoxazinone ring can also occur.
Experimental Protocol for GC-MS Analysis
For volatile compounds or those that can be derivatized to increase volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. As carboxylic acids can be challenging to analyze directly by GC, derivatization is often employed.
Workflow for GC-MS Analysis (with Derivatization):
Caption: Workflow for GC-MS analysis with a derivatization step.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The predicted and expected data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reliability of scientific data in drug discovery and development. While a complete set of experimentally-derived spectra for this specific molecule is not widely published, the principles and representative data outlined here provide a strong foundation for its characterization. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended.
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Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid
This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The benzoxazinone core is a recognized scaffold in medicinal chemistry, exhibiting a range of biological activities.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles that govern the experimental choices.
Introduction
This compound and its derivatives are of significant interest due to their potential therapeutic applications, which include anti-inflammatory and antimicrobial properties.[1][3] The synthetic strategy detailed herein is a robust three-step process, commencing with the synthesis of the foundational 2H-1,4-benzoxazin-3(4H)-one scaffold, followed by N-alkylation to introduce the acetic acid moiety, and culminating in the hydrolysis of the resulting ester to yield the final product. This approach is favored for its straightforward nature and the ready availability of the starting materials.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [6] |
| Molecular Weight | 207.18 g/mol | [6] |
| CAS Number | 26494-55-3 | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
Overall Synthetic Workflow
The synthesis is logically divided into three key stages, as illustrated in the following workflow diagram.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
This initial step involves the acylation of o-aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.
Materials and Reagents:
-
o-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
In a well-ventilated fume hood, prepare a stirred mixture of o-aminophenol (96 g) and sodium bicarbonate (100 g) in chloroform (1400 ml).
-
Slowly add chloroacetyl chloride (104 g) to the stirred mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
The resulting chloroacetamide derivative will precipitate out of the solution. Filter the solid and wash it with a small amount of cold chloroform.
-
Add the filtered solid portionwise to a stirred 1 M solution of sodium hydroxide (1 liter).
-
The cyclization reaction to form 2H-1,4-benzoxazin-3(4H)-one will occur. The product will precipitate from the aqueous solution.
-
Filter the solid product and wash it thoroughly with deionized water.
-
Dry the product under vacuum to obtain 2H-1,4-benzoxazin-3(4H)-one. The expected melting point is 169-170 °C.[2]
Part 2: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
This step involves the N-alkylation of the previously synthesized 2H-1,4-benzoxazin-3(4H)-one with ethyl bromoacetate.
Materials and Reagents:
-
2H-1,4-Benzoxazin-3(4H)-one
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
To a stirred solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir. The product will precipitate out.
-
Filter the solid, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials and Reagents:
-
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 4 M
Protocol:
-
Dissolve ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (1 equivalent) in ethanol.
-
Prepare a solution of potassium hydroxide (1.5 equivalents) in water and add it to the ethanolic solution of the ester.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction by TLC.[7]
-
After the reaction is complete, pour the mixture into water.
-
Acidify the aqueous solution with 4 M HCl until the pH is acidic, which will cause the carboxylic acid to precipitate.
-
Filter the solid product, wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.[7]
Mechanistic Insights
The N-alkylation of the 2H-1,4-benzoxazin-3(4H)-one is a critical step in this synthesis. The amide nitrogen in the starting material is not sufficiently nucleophilic to directly react with ethyl bromoacetate.[8] Therefore, a base such as potassium carbonate is employed to deprotonate the amide, generating a more nucleophilic amide anion. This anion then participates in a classic Sₙ2 reaction with the electrophilic carbon of ethyl bromoacetate, leading to the formation of the C-N bond and displacement of the bromide leaving group.
Caption: Simplified mechanism of the base-mediated N-alkylation step.
The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, and it also facilitates the Sₙ2 reaction.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the acetic acid moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch.
-
Melting Point Analysis: To assess the purity of the final product.
References
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed, [Link]
-
Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem.com, [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate, [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology, [Link]
-
This compound. PubChem, [Link]
-
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed, [Link]
-
N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange, [Link]
-
(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. PubChem, [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, [Link]
-
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. National Institutes of Health, [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, [Link]
-
(PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate, [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health, [Link]
-
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. National Institutes of Health, [Link]
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- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
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Application Notes and Protocols for the In Vitro Use of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Introduction: Unveiling the Potential of a Novel Benzoxazine Derivative
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS: 26494-55-3) is a heterocyclic organic compound belonging to the benzoxazine class. While specific biological activities for this particular molecule are not extensively documented in current scientific literature, the benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. These include anti-inflammatory, antimicrobial, and notable antiproliferative activities against various cancer cell lines.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of this compound in a cell culture setting. Given the limited specific data on this compound, we present a foundational approach, grounded in the established activities of the broader benzoxazine family, to enable a robust primary investigation into its potential cytotoxic, anti-proliferative, and other biological effects. The protocols herein provide a self-validating system for determining effective concentrations and designing subsequent mechanistic studies.
Physicochemical Properties & Reagent Preparation
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | PubChem[5] |
| CAS Number | 26494-55-3 | PubChem[5] |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[5] |
| Molecular Weight | 207.18 g/mol | PubChem[5] |
| Appearance | Solid (Assumed) | N/A |
| Solubility | Expected to be soluble in DMSO | Inferred |
Protocol 1: Preparation of a High-Concentration Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is twofold: it facilitates the solubilization of a typically hydrophobic compound and minimizes the final solvent concentration in the cell culture medium, thereby reducing the risk of solvent-induced artifacts.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine Required Mass: Calculate the mass of the compound needed to prepare a 10 mM or 50 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 207.18 g/mol × 1 mL = 2.0718 mg
-
-
Weighing: Carefully weigh the calculated amount of powder and place it into a sterile vial.
-
Solubilization: Add the desired volume of sterile DMSO to the vial.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: While the DMSO stock is generally considered sterile, it can be passed through a 0.22 µm syringe filter for critical applications, ensuring the filter material is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock should be stable for several months.
Experimental Design & Core Protocols
The following workflow provides a systematic approach to characterizing the compound's effects on cultured cells.
Caption: Experimental workflow for determining compound cytotoxicity.
Protocol 2: Determining the Cytotoxic Potential via Dose-Response Assay
This protocol is a self-validating system to identify the concentration range at which the compound elicits a biological response. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which is a reliable indicator of cell health and proliferation.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT-116)[3] or other relevant cell type.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
This compound stock solution (from Protocol 1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Treatment Dilutions: Prepare serial dilutions of the compound from your stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment dilutions (including vehicle control and medium-only blanks).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours). The duration should be chosen based on the cell line's doubling time and the expected mechanism of action.
-
MTT Assay:
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) × 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Sample Treatment Setup (96-well plate) |
| Wells A1-A12: Blank (Medium only) |
| Wells B1-B3: Vehicle Control (e.g., 0.1% DMSO) |
| Wells B4-B6: Compound Conc. 1 (e.g., 0.1 µM) |
| Wells B7-B9: Compound Conc. 2 (e.g., 0.5 µM) |
| ...continue serial dilutions in triplicate... |
| Wells G10-G12: Compound Conc. 8 (e.g., 100 µM) |
| Wells H1-H12: Untreated Cells (Optional) |
Hypothesized Mechanisms and Avenues for Further Research
While the exact molecular target of this compound is unknown, research on analogous structures can guide future investigations.
-
Disruption of Membrane Integrity and Induction of Cell Death: Some substituted benzoxazine derivatives have demonstrated potent cytotoxic activity by increasing cell membrane permeability, which can trigger various cell death pathways.[3] Follow-up studies could involve assays for membrane integrity (e.g., LDH release assay) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Enzyme Inhibition (e.g., PARP): A structurally related pyridyloxazin derivative acts as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in immune regulation.[6] Although the benzene ring in our compound of interest alters its electronic profile compared to a pyridine ring, screening for activity against PARP family enzymes could be a valuable starting point.[6]
-
Anti-inflammatory Pathways: Many heterocyclic compounds, including benzoxazines, exhibit anti-inflammatory properties.[1] This could be investigated by using cell models of inflammation (e.g., LPS-stimulated macrophages) and measuring the expression of key inflammatory mediators like TNF-α, IL-6, or the activity of the NF-κB signaling pathway.
Caption: A hypothetical cell death pathway for investigation.
References
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2-(3-Oxo-2H-benzo[b][7][8]oxazin-4(3H)-yl)aceticacid | 26494-55-3. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]7][8]oxazin-4(3H)-yl)aceticacid
-
Reference Material 8048 Human Fecal Material. (2025, March 7). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
-
(PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). (2025, October 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]
-
Propanoic acid | 1062 Publications | 7128 Citations | Top Authors | Related Topics. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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- 4. ikm.org.my [ikm.org.my]
- 5. (6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETIC ACID Supplier & Distributor of CAS# [processpointchem.com]
- 6. 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid | 1018293-21-4 | Benchchem [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chembk.com [chembk.com]
High-Throughput Screening Assays for (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid: A Senior Application Scientist's Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust high-throughput screening (HTS) assays for the discovery of novel modulators of biological targets relevant to the chemical scaffold (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. This class of compounds has shown significant promise, primarily as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Furthermore, the broader benzoxazinone core structure suggests potential interactions with other enzymes, such as hematopoietic prostaglandin D synthase (HPGDS) and cathepsin G, which are involved in inflammatory and immune responses.
This guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental design. We will explore multiple HTS methodologies, providing not just step-by-step protocols but also the foundational principles that ensure scientific integrity and the generation of reliable, reproducible data. Each protocol is designed as a self-validating system, incorporating industry-standard quality control metrics.
Section 1: Biological Targets and Rationale for Screening
The therapeutic potential of this compound and its analogs stems from their ability to modulate specific biological pathways. Understanding these targets is paramount to designing effective screening campaigns.
Primary Target: Aldose Reductase (ALR2)
Aldose reductase is a critical enzyme in the polyol pathway. Under hyperglycemic conditions, as seen in diabetes mellitus, ALR2 catalyzes the reduction of excess glucose to sorbitol.[1] This accumulation of sorbitol, coupled with the consumption of the cofactor NADPH, leads to osmotic and oxidative stress, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
Secondary and Exploratory Targets
HPGDS is the terminal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[2] PGD2 is produced by mast cells and Th2 cells and is implicated in conditions like asthma and allergic rhinitis.[2] Given the anti-inflammatory potential of some benzoxazinone-containing compounds, HPGDS presents a compelling secondary target for screening.
Cathepsin G is a serine protease found in the azurophilic granules of neutrophils. It plays a role in host defense but is also involved in tissue remodeling and inflammation. Dysregulation of cathepsin G activity is associated with various inflammatory diseases. The benzoxazinone scaffold has been explored for the inhibition of other proteases, making cathepsin G a viable exploratory target.[3]
Section 2: Foundational Principles of High-Throughput Screening Assays
A successful HTS campaign is built on a foundation of robust and appropriate assay technologies. This section details the principles of the methodologies recommended for screening against the identified targets.
Fluorescence-Based Enzymatic Assays
For enzyme targets like aldose reductase, fluorescence-based assays are often preferred over colorimetric methods in an HTS setting due to their higher sensitivity and broader dynamic range. A common strategy for oxidoreductases that utilize NADPH as a cofactor is to monitor the change in NADPH autofluorescence or to use a coupled enzymatic system to generate a fluorescent signal.[4]
Scintillation Proximity Assay (SPA)
SPA is a powerful and homogeneous (no-wash) technology for studying molecular interactions.[5][6] It utilizes microbeads containing a scintillant that emits light when a radiolabeled molecule binds to the bead's surface.[6] For HPGDS, an SPA-based competition binding assay is particularly advantageous because the enzyme's natural substrate, PGH2, is highly unstable, making a direct enzymatic assay challenging for HTS.[2]
Fluorescence Polarization (FP)
FP is another homogeneous assay format ideal for HTS. It measures the change in the polarization of emitted light from a fluorescent probe.[7][8] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases.[7][8] Competitive inhibitors will displace the tracer, leading to a decrease in polarization. This technology is well-suited for developing a non-radioactive binding assay for HPGDS.[9][10]
Fluorescence Resonance Energy Transfer (FRET)
FRET-based assays are widely used for monitoring protease activity.[11][12] The principle involves a substrate peptide flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by a protease like cathepsin G, the donor and quencher are separated, resulting in an increase in fluorescence.[11][12]
Section 3: Assay Validation and Quality Control: The Cornerstone of Trustworthiness
To ensure the reliability of screening data, every HTS assay must be rigorously validated. The Z'-factor (Z-prime) is a statistical parameter that has become the industry standard for quantifying the quality of an HTS assay.[13]
The Z'-Factor Formula:
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (pc) and negative control (nc):
Z' = 1 - [(3σ_pc + 3σ_nc) / |µ_pc - µ_nc|]
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for high-throughput screening. |
| 0 to 0.5 | Acceptable | May be suitable, but requires careful monitoring. |
| < 0 | Unacceptable | The assay is not suitable for screening. |
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and reliable for a screening campaign.[14]
Section 4: Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for performing HTS assays for the identified targets. These protocols are presented as a starting point and should be optimized for the specific laboratory conditions and instrumentation.
Protocol 1: Fluorescence-Based Assay for Aldose Reductase Inhibitors
This protocol is adapted from methods that monitor the consumption of the cofactor NADPH, which is a common approach for HTS of oxidoreductases.[4]
Principle: Aldose reductase catalyzes the reduction of a substrate (e.g., DL-glyceraldehyde) using NADPH as a cofactor, which is oxidized to NADP+. The reaction is monitored by the decrease in NADPH autofluorescence (Excitation: ~340 nm, Emission: ~460 nm). Inhibitors of aldose reductase will prevent the consumption of NADPH, resulting in a sustained high fluorescence signal.
Workflow Diagram:
Caption: Workflow for the fluorescence-based aldose reductase inhibitor assay.
Materials:
-
Recombinant human aldose reductase
-
DL-Glyceraldehyde
-
NADPH
-
Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2
-
384-well, black, low-volume microplates
-
Fluorescence plate reader with excitation and emission wavelengths of ~340 nm and ~460 nm, respectively.
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme and Cofactor Addition: Prepare a solution of aldose reductase and NADPH in assay buffer. Dispense 20 µL of this solution into each well.
-
Incubation: Incubate the plate at 37°C for 15-20 minutes.
-
Reaction Initiation: Prepare a solution of DL-glyceraldehyde in assay buffer. Dispense 10 µL of this solution to all wells to initiate the enzymatic reaction.
-
Detection: Immediately begin monitoring the decrease in fluorescence at Ex/Em ~340/460 nm in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in fluorescence over time). Compare the rates in the presence of test compounds to the controls.
Quantitative Data Summary:
| Parameter | Recommended Concentration |
| Aldose Reductase | 10-50 ng/well |
| NADPH | 100-200 µM |
| DL-Glyceraldehyde | 0.5-1 mM |
| Positive Control (Epalrestat) | 10 µM |
| DMSO (vehicle) | ≤ 1% |
Protocol 2: Scintillation Proximity Assay for HPGDS Inhibitors
This protocol is based on the principles of competitive binding SPA and is suitable for HTS of HPGDS inhibitors.[5][6]
Principle: Recombinant HPGDS is immobilized on SPA beads. A radiolabeled tracer with affinity for the HPGDS active site is added. Binding of the tracer to the beads brings the radioisotope into close proximity with the scintillant, generating a light signal. Unlabeled inhibitors in the sample will compete with the tracer for binding to HPGDS, resulting in a decreased signal.
Workflow Diagram:
Caption: Workflow for the HPGDS scintillation proximity assay.
Materials:
-
Recombinant human HPGDS
-
Streptavidin-coated SPA beads
-
Biotinylated HPGDS
-
Radiolabeled tracer (e.g., [³H]-labeled known inhibitor)
-
Assay Buffer: PBS, pH 7.4 with 0.1% BSA
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Bead Preparation: Incubate streptavidin-coated SPA beads with biotinylated HPGDS to immobilize the enzyme.
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.
-
Reagent Addition: Add 20 µL of the HPGDS-coated SPA bead suspension to each well.
-
Tracer Addition: Add 10 µL of the radiolabeled tracer to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Detection: Read the plate on a microplate scintillation counter.
-
Data Analysis: A decrease in scintillation counts indicates displacement of the tracer by a potential inhibitor.
Quantitative Data Summary:
| Parameter | Recommended Concentration/Amount |
| HPGDS-coated SPA beads | 50-100 µ g/well |
| Radiolabeled Tracer | ~ Kd concentration |
| Positive Control (unlabeled inhibitor) | 100x Kd concentration |
| DMSO (vehicle) | ≤ 1% |
Protocol 3: Fluorescence Polarization Assay for HPGDS Inhibitors
This non-radioactive protocol offers an alternative to the SPA for HTS of HPGDS inhibitors.[9][10]
Principle: A small fluorescently labeled inhibitor (tracer) binds to HPGDS, resulting in a high FP signal. Test compounds that bind to the HPGDS active site will displace the tracer, causing a decrease in the FP signal.[9][10]
Workflow Diagram:
Caption: Workflow for the HPGDS fluorescence polarization assay.
Materials:
-
Recombinant human HPGDS
-
Fluorescently labeled HPGDS inhibitor (tracer)
-
Known unlabeled HPGDS inhibitor as a positive control
-
Assay Buffer: PBS, pH 7.4 with 0.01% Tween-20
-
384-well, black, non-binding microplates
-
Fluorescence plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.
-
Reagent Mix Addition: Prepare a premix of HPGDS and the fluorescent tracer in assay buffer. Dispense 20 µL of this mix into each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Detection: Read the fluorescence polarization of each well using an appropriate plate reader.
-
Data Analysis: A decrease in the millipolarization (mP) value indicates inhibition of the tracer-HPGDS interaction.
Quantitative Data Summary:
| Parameter | Recommended Concentration |
| HPGDS | 10-100 nM |
| Fluorescent Tracer | 1-10 nM |
| Positive Control (unlabeled inhibitor) | 10-50 µM |
| DMSO (vehicle) | ≤ 1% |
Protocol 4: FRET-Based Assay for Cathepsin G Inhibitors
This protocol utilizes a FRET-based substrate to enable sensitive detection of cathepsin G activity in an HTS format.[11][12]
Principle: A peptide substrate containing a sequence specifically cleaved by cathepsin G is labeled with a FRET pair (a fluorophore and a quencher). In the intact peptide, the fluorescence is quenched. Upon cleavage by cathepsin G, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[11][12]
Workflow Diagram:
Sources
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- 2. A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Preclinical Evaluation of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Introduction
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, hereafter referred to as "the compound," belongs to the benzoxazine class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5][6][7] The structural motif, featuring a carboxylic acid group, is common to many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This structural alert provides a strong rationale for investigating the compound as a potential anti-inflammatory agent.
This document provides a comprehensive, tiered experimental framework for researchers to systematically evaluate the efficacy of this compound. The protocols are designed to first elucidate the mechanism of action in vitro and then validate these findings in a relevant in vivo model of acute inflammation. The overarching goal is to determine if the compound inhibits key inflammatory mediators, such as prostaglandin E2 (PGE2), and translates this molecular activity into a therapeutic effect.[8][9]
Part 1: In Vitro Characterization & Mechanism of Action
The initial phase of testing focuses on cell-free and cell-based assays to identify the compound's primary molecular target and quantify its potency. Our central hypothesis is that the compound inhibits enzymes in the arachidonic acid cascade, specifically COX-2 and/or microsomal prostaglandin E synthase-1 (mPGES-1), which are critical for producing the pro-inflammatory mediator PGE2.[10][11]
Hypothesized Target Pathway
Inflammatory stimuli trigger the release of arachidonic acid (AA) from the cell membrane. COX enzymes (COX-1 and COX-2) convert AA to prostaglandin H2 (PGH2). PGH2 is then isomerized by specific synthases, such as mPGES-1, to produce PGE2, a key mediator of inflammation, pain, and fever.[10][11] Selective inhibition of COX-2 or mPGES-1 is a desirable therapeutic strategy as it can reduce inflammation while potentially sparing the production of other homeostatic prostaglandins, thereby reducing side effects associated with non-selective NSAIDs.[11][12]
Caption: Hypothesized mechanism of action targeting the COX-2/mPGES-1 axis.
Protocol 1.1: COX-1 and COX-2 Inhibition Assay (Cell-Free)
This initial screen determines if the compound directly inhibits COX enzymes and its selectivity.[13]
-
Objective: To determine the IC50 values of the compound for COX-1 and COX-2.
-
Methodology: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050). These kits typically measure the peroxidase activity of the purified enzymes.
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in the provided assay buffer. Include a vehicle control (e.g., DMSO) and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.
-
Add the test compound dilutions, controls, and enzymes to a 96-well plate.
-
Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate.
-
Incubate for a specified time at a controlled temperature (e.g., 10-20 minutes at 25°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).
Protocol 1.2: LPS-Stimulated Macrophage Assay (Cell-Based)
This assay confirms the compound's activity in a cellular context, which is more physiologically relevant.[14] Murine macrophage cell lines like RAW 264.7 or J774A.1 are robust models for studying inflammatory responses.[14][15][16]
-
Objective: To measure the effect of the compound on the production of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound (e.g., 0.1 µM to 50 µM). Incubate for 1-2 hours.[16]
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[14][16]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14][17]
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
PGE2 & Cytokine Measurement: Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
-
Data Analysis: Normalize the mediator concentrations to the vehicle-treated, LPS-stimulated control. Calculate IC50 values for the inhibition of each mediator.
| Parameter | Vehicle (No LPS) | Vehicle (+LPS) | Compound (1 µM) | Compound (10 µM) | Celecoxib (1 µM) |
| PGE2 (pg/mL) | < 50 | 2500 ± 150 | 1800 ± 120 | 450 ± 50 | 300 ± 40 |
| TNF-α (pg/mL) | < 20 | 4000 ± 300 | 3800 ± 250 | 3500 ± 280 | 3600 ± 310 |
| Cell Viability (%) | 100% | 98% ± 2% | 99% ± 1% | 97% ± 3% | 98% ± 2% |
| Table 1: Representative data from the LPS-stimulated macrophage assay. Data are shown as mean ± SD. |
Part 2: In Vivo Efficacy Assessment
After establishing in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard, highly reproducible, and widely accepted model for screening acute anti-inflammatory activity of NSAID-like compounds.[18][19]
Experimental Workflow: From In Vitro to In Vivo
Caption: Tiered experimental workflow for efficacy testing.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To assess the ability of the compound to reduce acute inflammation in vivo.
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old). Animals should be acclimatized for at least one week before the experiment.
-
Methodology:
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group). A typical design is shown in Table 2.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or controls via the desired route (e.g., oral gavage, PO; intraperitoneal, IP).[18] The timing of administration should be based on preliminary pharmacokinetic data, but typically occurs 30-60 minutes before carrageenan injection.[18][20]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[18][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 4-5 hours post-carrageenan), euthanize the animals. Blood can be collected via cardiac puncture for plasma biomarker analysis (PGE2, cytokines). The inflamed paw tissue can also be excised for histological analysis or homogenization to measure local mediator levels.
-
-
Data Analysis:
-
Edema Calculation: The increase in paw volume (edema) is calculated as: Edema (mL) = (Paw volume at time t) - (Paw volume at time 0).
-
Percent Inhibition: The anti-inflammatory effect is expressed as the percentage inhibition of edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control group. A p-value < 0.05 is considered statistically significant.
-
| Group | Treatment | Dose (mg/kg, PO) | Administration Time |
| 1 | Vehicle Control | - | 60 min pre-carrageenan |
| 2 | Test Compound (Low Dose) | 10 | 60 min pre-carrageenan |
| 3 | Test Compound (Mid Dose) | 30 | 60 min pre-carrageenan |
| 4 | Test Compound (High Dose) | 100 | 60 min pre-carrageenan |
| 5 | Positive Control (Indomethacin) | 10 | 60 min pre-carrageenan |
| Table 2: Example of experimental groups for the in vivo paw edema model. |
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of these findings, several measures must be implemented:
-
Controls: Every assay must include negative (vehicle) and positive controls. The positive control (e.g., a known NSAID) validates that the assay system is responsive and provides a benchmark for efficacy.[8][9]
-
Dose-Response: Establishing a clear dose-response relationship is crucial for demonstrating a specific pharmacological effect.[21]
-
Orthogonal Assays: The tiered approach, moving from a cell-free enzymatic assay to a cell-based functional assay and finally to an in vivo model, provides orthogonal validation. A consistent activity profile across these different platforms significantly increases confidence in the results.
-
Toxicity Assessment: Concurrent cytotoxicity/cell viability assays are mandatory to rule out the possibility that reduced inflammatory mediator production is merely a consequence of cell death.[15]
Conclusion
This structured application guide provides a robust framework for the initial preclinical evaluation of this compound. By systematically characterizing its in vitro mechanism and confirming its efficacy in a validated in vivo model, researchers can make a well-informed go/no-go decision for further development. Positive results from this testing cascade would warrant more extensive preclinical studies, including additional inflammatory models, pharmacokinetic profiling, and formal safety toxicology.
References
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).[Link]
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Frontiers in Pharmacology. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.[Link]
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Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay.Bio-protocol, 4(7), e1089. [Link]
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Waisser, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group.European Journal of Medicinal Chemistry, 45(7), 3239-3242. [Link]
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European Medicines Agency. Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. (2014). [Link]
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Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.Journal of Pharmaceutical Research International, 37(2), 56-72. [Link]
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Jia, Z., et al. (2013). Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury.Mediators of Inflammation, 2013, 127863. [Link]
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European Medicines Agency. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. (2014). [Link]
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Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
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ACS Applied Polymer Materials. Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. (2023). [Link]
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University of Tennessee Health Science Center. Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases.[Link]
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Phosri, S., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.Plants (Basel, Switzerland), 12(15), 2841. [Link]
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Sucher, R., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.Methods and findings in experimental and clinical pharmacology, 32(1), 21–26. [Link]
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Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.Frontiers in Pharmacology, 15, 1373506. [Link]
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ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). [Link]
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ResearchGate. Biologically active 1,3- benzoxazine derivatives.[Link]
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Steinhilber, D., & Huster, D. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential.Expert Opinion on Therapeutic Targets, 27(11), 999-1009. [Link]
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Wang, H., et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin.Experimental and Therapeutic Medicine, 9(3), 953–957. [Link]
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ResearchGate. Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent... (2025). [Link]
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European Medicines Agency. Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs. (2001). [Link]
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Calderón-Pérez, L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.Pharmaceutics, 15(8), 2095. [Link]
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Ortega-Loubon, C., et al. (2021). Safety considerations during prescription of non-steroidal anti-inflammatory drugs (NSAIDs), through a review of systematic reviews.Preventive medicine reports, 24, 101620. [Link]
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ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. (2025). [Link]
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Wu, C. C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages.International journal of molecular sciences, 22(9), 4683. [Link]
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Nord-Mascart, S., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells.International journal of molecular sciences, 20(11), 2824. [Link]
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Sharaf El-Din, M. K. (2017). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.Journal of Saudi Chemical Society, 21(1), S34-S52. [Link]
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Journal of Pharmacognosy and Phytochemistry. Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). [Link]
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Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
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U.S. Food and Drug Administration. Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). [Link]
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Hassan, M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.Journal of Medicinal and Chemical Sciences, 7(12), 3121-3136. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Wang, C., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury.Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 849-860. [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model.[Link]
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ResearchGate. NO and PGE2 production of Raw264.7 macrophages irradiated with LED...[Link]
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ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). [Link]
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National Institutes of Health. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.[Link]
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Nowak, M., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.International Journal of Molecular Sciences, 24(13), 11139. [Link]
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Li, P., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors.Chemistry & biodiversity, 20(5), e202201145. [Link]
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Application Note & Protocols: Formulating (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid for Preclinical Animal Studies
An Application Guide by a Senior Application Scientist
Abstract
The transition of a new chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. A robust and reproducible formulation is paramount to generating meaningful pharmacokinetic and pharmacodynamic data. This guide provides a comprehensive framework for the formulation of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (Compound X), a representative NCE with physicochemical properties that present formulation challenges. We will move from foundational pre-formulation assessment to detailed, step-by-step protocols for creating various types of formulations suitable for oral and parenteral administration in animal models. The causality behind experimental choices is explained, empowering researchers to not only follow protocols but also to troubleshoot and adapt them for their specific experimental needs.
Part 1: Pre-Formulation Assessment - The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential. This pre-formulation stage provides the data needed to select the most promising formulation strategy, saving significant time and resources.[1] Most NCEs possess poor water solubility, which can lead to bioavailability issues during preclinical screening.[1]
Physicochemical Properties of Compound X
A summary of the key computed properties for this compound provides a starting point for our investigation.
| Property | Value | Source | Significance for Formulation |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[2] | Basic identity of the compound. |
| Molecular Weight | 207.18 g/mol | PubChem[2] | Used for all molar and concentration calculations. |
| Structure | Contains a carboxylic acid group | PubChem[2] | Suggests that solubility will be highly dependent on pH. The molecule can be ionized to a more soluble salt form. |
| XLogP3 (Computed) | 0.4 - 0.7 | PubChem[2][3] | Indicates a relatively low lipophilicity. While not extremely high, poor aqueous solubility is still common for crystalline solids in this range. |
| Topological Polar Surface Area | 66.8 Ų - 75.6 Ų | PubChem[2][3] | Suggests the potential for good membrane permeability if the compound can be solubilized. |
Note: Computed properties are estimations and must be confirmed experimentally.
Experimental Workflow: Solubility Screening
The single most important pre-formulation experiment is determining the compound's solubility in a variety of pharmaceutically acceptable vehicles.[4] This data directly informs the formulation strategy.
Caption: Workflow for determining equilibrium solubility.
Protocol 1: Equilibrium Solubility Assessment
-
Preparation: Weigh 5-10 mg of Compound X into several 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add 1.0 mL of each selected test vehicle (see table below) to a corresponding tube.
-
Equilibration: Seal the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable analytical solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-developed analytical method (e.g., HPLC-UV). Calculate the original concentration to determine the solubility.
Table of Recommended Screening Vehicles:
| Vehicle Class | Specific Examples | Purpose |
| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 7.4 (PBS), pH 9.0 (Borate) | Assess pH-dependent solubility. Critical for an acidic compound. |
| Co-solvents | 20% PEG 400 in water, 20% Propylene Glycol in water | Evaluate common solubilizing agents. |
| Surfactants | 1% Tween® 80 in water, 2% Solutol® HS 15 in water | Assess micellar solubilization. |
| Oils | Sesame Oil, Miglyol® 812 | Explore feasibility of lipid-based formulations. |
| Complexing Agents | 10% HP-β-CD in water | Evaluate solubility enhancement via inclusion complexes.[5] |
Part 2: Formulation Development and Protocols
The data from the solubility screen guides the selection of a formulation strategy. The goal is to develop a homogenous, stable preparation that can be accurately dosed for the duration of the animal study.
Decision-Making Framework for Formulation Selection
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Welcome to the technical support resource for the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to help you optimize your synthesis and improve yields.
Introduction
This compound is a key intermediate in the development of various pharmacologically active compounds. Its synthesis is typically achieved via a two-step sequence: N-alkylation of the parent heterocycle, 2H-1,4-benzoxazin-3(4H)-one, followed by ester hydrolysis. While conceptually straightforward, this synthesis is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these problems, grounded in mechanistic principles and established literature.
Core Synthetic Pathway
The synthesis proceeds in two primary stages, starting from the commercially available 2H-1,4-benzoxazin-3(4H)-one.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high overall yield?
A1: The N-alkylation (Step 1) is unequivocally the most critical stage. The efficiency of this step dictates the maximum possible yield of the final product. Key challenges include incomplete reaction, which complicates purification, and the potential for side reactions. A clean, high-yielding alkylation simplifies the entire process.
Q2: Why is ethyl chloroacetate typically used over other alkylating agents?
A2: Ethyl chloroacetate is a cost-effective and reactive electrophile. While ethyl bromoacetate is more reactive and may require milder conditions, it is also more expensive and a stronger lachrymator. The chloro- a nalog provides a good balance of reactivity and practicality. For sluggish reactions, the reactivity can be enhanced in situ by adding a catalytic amount of sodium or potassium iodide, which generates the more reactive iodoacetate species via the Finkelstein reaction.[1]
Q3: Can the hydrolysis step cause degradation of the product?
A3: Yes, the benzoxazinone core contains a lactam (a cyclic amide) functionality, which can be susceptible to hydrolysis under harsh conditions (e.g., high temperatures, prolonged exposure to strong base). This can lead to ring-opening and a decrease in yield. Therefore, the hydrolysis should be carefully monitored and conducted under the mildest conditions necessary for complete saponification.
Q4: What are the expected yields for each step?
A4: Yields are highly dependent on the specific conditions used. For the N-alkylation step (Step 1), literature reports yields ranging from moderate to excellent, typically between 60% and 90%, once optimized.[2] The subsequent hydrolysis (Step 2) is generally very efficient, with yields often exceeding 90-95% after purification.[2][3]
Troubleshooting Guide
Problem 1: Low or No Yield in the N-Alkylation of 2H-1,4-benzoxazin-3(4H)-one
Question: My N-alkylation reaction is sluggish, resulting in a low yield of the ethyl ester and a significant amount of unreacted starting material. How can I improve the conversion?
Answer: This is a classic issue often related to insufficient deprotonation of the N-H group on the benzoxazinone ring or suboptimal reaction conditions. The acidity of this proton is moderate, so the choice of base, solvent, and temperature is critical.
Causality & Solutions:
-
Insufficient Base Strength: The pKa of the N-H proton in similar amide systems is typically in the range of 17-18. A base must be strong enough to generate a sufficient concentration of the nucleophilic anion.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are common and safe but may require higher temperatures and longer reaction times. Their effectiveness is highly dependent on the solvent. They work best in polar aprotic solvents like DMF or Acetone.[1]
-
Strong Bases (e.g., NaH): Sodium hydride provides irreversible and complete deprotonation, often leading to faster reactions at lower temperatures. However, it is pyrophoric and requires anhydrous conditions and careful handling.[1]
-
Recommendation: If potassium carbonate is failing, consider switching to cesium carbonate (Cs₂CO₃), which is more soluble and basic, or carefully employ sodium hydride (NaH) in an anhydrous solvent like DMF or THF.
-
-
Poor Solvent Choice: The solvent must dissolve the reagents and facilitate the Sₙ2 reaction.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, Acetone): These are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity. DMF is a common and effective choice.[1]
-
Protic Solvents (e.g., Ethanol): These should generally be avoided as they can solvate the nucleophile and compete in reactions with strong bases.
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions.
-
Recommendation: For K₂CO₃/DMF, a temperature of 60-80°C is a good starting point. For NaH/DMF, the reaction can often be run at room temperature after initial deprotonation at 0°C.
-
Comparative Table of N-Alkylation Conditions:
| Base | Solvent | Temperature (°C) | Additive (Catalyst) | Typical Outcome & Comments |
| K₂CO₃ | Acetone | Reflux (56°C) | KI or NaI (0.1 eq) | Moderate yield; KI is crucial for activating ethyl chloroacetate.[1] |
| K₂CO₃ | DMF | 60 - 80°C | None | Good yield, but may require longer reaction times (8-12h). |
| Cs₂CO₃ | DMF | Room Temp - 50°C | None | Often gives higher yields than K₂CO₃ at lower temperatures.[1] |
| NaH | DMF / THF | 0°C to Room Temp | None | Excellent yield, fast reaction. Requires strict anhydrous conditions.[1] |
Problem 2: Side-Product Formation During N-Alkylation
Question: I am observing an unexpected side product in my reaction mixture. Could it be O-alkylation?
Answer: While O-alkylation of an amide is electronically disfavored compared to N-alkylation, it cannot be completely ruled out under certain conditions. The primary nucleophilic site is the nitrogen atom. However, the deprotonated amide is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms.
Causality & Solutions:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "softer" nucleophile than the oxygen anion. Alkyl halides are soft electrophiles. According to HSAB theory, soft-soft interactions are favored, leading to N-alkylation. To further promote this, ensure conditions that favor the softer nitrogen nucleophile.
-
Controlling Regioselectivity:
-
Counter-ion Effect: Using a less coordinating cation (like Cs⁺ from Cs₂CO₃ instead of K⁺ or Na⁺) can lead to a "freer" anion, which tends to favor reaction at the more electronegative oxygen atom. However, for amides, this effect is less pronounced than with enolates. In practice, Na⁺ and K⁺ are generally reliable for promoting N-alkylation.
-
Solvent: Polar aprotic solvents like DMF are excellent for promoting N-alkylation.
-
-
Other Potential Side Reactions:
-
Over-alkylation: This is unlikely as the product, a tertiary amide, lacks a proton for further deprotonation.
-
Reaction at C2: The methylene group (C2) of the benzoxazinone ring has acidic protons and could potentially be alkylated, especially with a very strong base. This can be checked for using ¹H NMR spectroscopy.
-
Recommendation: To minimize side products, use a stoichiometric amount of the alkylating agent and a reliable base/solvent system like K₂CO₃ in DMF or NaH in THF. Analyze your crude product carefully by ¹H NMR and LC-MS to identify the impurity structure.
-
Problem 3: Incomplete Ester Hydrolysis
Question: After the hydrolysis step, I still have a significant amount of the starting ethyl ester remaining. How can I ensure the reaction goes to completion?
Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or quantity of base.
Causality & Solutions:
-
Stoichiometry of Base: Saponification consumes one equivalent of base. Using a significant excess (e.g., 2-5 equivalents) of NaOH or KOH will drive the reaction to completion according to Le Châtelier's principle.
-
Solvent System: A mixture of an alcohol (Methanol or Ethanol) and water is typically used to ensure solubility of both the ester and the inorganic base.[2][3] A ratio of 1:1 or 2:1 alcohol:water is common.
-
Temperature and Time: While gentle heating can accelerate the reaction, excessive heat can cause degradation.
-
Recommendation: Start by stirring at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50°C. A typical reaction time is 2-5 hours. If incomplete, add more base or allow it to stir overnight at room temperature.
-
Problem 4: Difficulties with Product Isolation and Purification
Question: My final product precipitates as an oil during acidification, or it is difficult to crystallize. What is the best way to purify it?
Answer: this compound can sometimes be challenging to crystallize if impurities are present.
Causality & Solutions:
-
Workup Procedure:
-
After hydrolysis, the reaction mixture is typically diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted ester or non-polar impurities.
-
The aqueous layer, containing the sodium or potassium salt of your product, is then cooled in an ice bath and slowly acidified with cold, dilute HCl (e.g., 2-4 M) to a pH of ~2-3.[2][3] Slow addition and cooling are key to promoting the formation of a crystalline solid rather than an oil.
-
-
Purification:
-
Recrystallization: If the initial solid is impure, recrystallization is the preferred method. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization fails, flash chromatography on silica gel can be used. A typical mobile phase would be a gradient of methanol in dichloromethane, often with 0.5-1% acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid solubility issues and solutions
Technical Support Center: (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 26494-55-3)[1][2]. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
I. Overview & Key Properties
This compound is an organic molecule with a molecular weight of 207.18 g/mol [1][3]. Its structure, featuring a fused bicyclic benzoxazine core and a carboxylic acid moiety, presents a classic solubility challenge. The relatively large, non-polar ring system counteracts the hydrophilic nature of the carboxylic acid group, leading to poor aqueous solubility under neutral pH conditions. Understanding this structural dichotomy is the first step in overcoming solubility issues.
Key Molecular Identifiers:
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers like PBS?
A1: The compound's structure contains a large, hydrophobic benzoxazinone core. While the terminal carboxylic acid group is polar, its contribution is insufficient to overcome the non-polar nature of the rest of the molecule at neutral pH. In this state, the carboxylic acid is protonated (-COOH) and uncharged, making it less likely to interact favorably with polar water molecules.
Q2: What is the recommended starting solvent for making a stock solution?
A2: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point. It is a powerful aprotic polar solvent capable of dissolving a wide range of organic molecules[4]. However, always prepare fresh dilutions into your aqueous assay buffer and include a vehicle control (buffer with the same final percentage of DMSO) in your experiments, as DMSO can exhibit bioactivity.
Q3: Can I use ethanol or methanol instead of DMSO?
A3: While possible, alcohols like ethanol may offer lower solubilizing capacity for this specific molecule compared to DMSO. If DMSO is incompatible with your assay, preparing a stock in 100% ethanol is a viable alternative, but you may be limited to a lower stock concentration.
Q4: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?
A4: This is a common phenomenon known as "carry-over" precipitation. The compound is soluble in the high-concentration DMSO stock but crashes out when the solution environment abruptly changes to a predominantly aqueous one where it is poorly soluble. This guide's troubleshooting and protocol sections provide detailed methods to prevent this.
III. In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The compound will not dissolve in my desired aqueous buffer (e.g., PBS pH 7.4).
-
Root Cause Analysis: At neutral pH, the carboxylic acid group is primarily in its protonated, uncharged form (-COOH). This form is not sufficiently polar to dissolve in water. The solubility of carboxylic acids is highly dependent on pH[5].
-
Solution Pathway: The most effective solution is to deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻), which is an ion and therefore significantly more water-soluble[6]. This is achieved by increasing the pH of the solution.
Troubleshooting Flowchart
Caption: pH effect on the ionization and solubility of the compound.
V. Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is for creating a primary stock solution for long-term storage.
-
Calculate Mass: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM). For a 10 mM stock, this is 2.0718 mg per mL of DMSO.
-
Weigh Compound: Accurately weigh the solid compound into a sterile, appropriate-sized glass or polypropylene vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verify: Ensure the solution is clear and free of any particulate matter.
-
Store: Aliquot into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
This protocol is for preparing working solutions directly in an aqueous buffer when DMSO is not desired.
-
Weigh Compound: Weigh the required amount of the compound into a sterile conical tube.
-
Initial Suspension: Add approximately 80% of the final desired volume of your target buffer (e.g., PBS). The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring or vortexing gently, add a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Observe Dissolution: As the pH increases (target > 7.5), the solid should begin to dissolve. Continue adding the base until the solution is completely clear.
-
Final pH and Volume Adjustment: Once the compound is dissolved, carefully adjust the pH back down to your desired experimental pH (e.g., 7.4) using dilute acid (e.g., 0.1 N HCl). Caution: If precipitation occurs, your desired concentration is too high for that pH.
-
QS to Final Volume: Add the buffer to reach the final desired volume and filter-sterilize if necessary.
Solubility Data Summary
The following table provides a general guide to the solubility of this compound. Note: Exact values can vary based on purity, temperature, and crystalline form. Experimental verification is always recommended.
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 20 mg/mL (approx. 96 mM) | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL (approx. 24 mM) | A possible alternative to DMSO, but with lower capacity. |
| Water (pH 7.4) | < 0.1 mg/mL | Practically insoluble without pH modification. |
| Aqueous Base (e.g., 1N NaOH) | ≥ 10 mg/mL | Soluble due to salt formation. |
VI. References
-
This compound - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Organic Compounds . University of Calgary. Available at: [Link]
-
How can I increase the solubility to perform an enzyme assay? - ResearchGate . Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta . Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH . Available at: [Link]
-
Henderson–Hasselbalch equation - Wikipedia . Available at: [Link]
-
(PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate . Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur . Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed . Available at: [Link]
-
MedChem Essentials: Solubility part 2 - YouTube . Available at: [Link]
-
Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table - ResearchGate . Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts . Available at: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination . Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate . Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . Available at: [Link]
-
Solubility of Carboxylic Acids N5 - YouTube . Available at: [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy . Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC . Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 26494-55-3 Cas No. | (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C10H9NO4 | CID 2735705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Welcome to the technical support guide for the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. This molecule is a crucial building block in medicinal chemistry, notably as a precursor to complex antibiotics like Fidaxomicin.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind common issues and provide robust, field-tested solutions.
The synthesis is typically a two-step process starting from 2H-1,4-benzoxazin-3(4H)-one: (1) N-alkylation with an ethyl haloacetate, followed by (2) saponification of the resulting ester. This guide is structured to address the most frequent problems in each of these critical steps.
Part 1: Troubleshooting the N-Alkylation Step
The introduction of the acetic acid moiety via N-alkylation of the 2H-1,4-benzoxazin-3(4H)-one core is the most critical and often problematic step. Success hinges on favoring N-alkylation over competing side reactions.
FAQ 1: My N-alkylation reaction is sluggish, incomplete, or fails entirely. What factors should I investigate?
Answer: A low or zero yield in this step almost always points to suboptimal reaction conditions that fail to efficiently generate the nucleophilic lactam anion or promote the subsequent SN2 reaction.
Core Causality: The N-H bond of the lactam in 2H-1,4-benzoxazin-3(4H)-one is weakly acidic. A base of sufficient strength is required to deprotonate it and form the nitrogen anion, which then acts as the nucleophile. The efficiency of this process is highly dependent on the interplay between the base, solvent, temperature, and the electrophilicity of the alkylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-alkylation.
Key Parameters to Optimize:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the nitrogen and generates H₂, driving the equilibrium forward. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also common, with Cs₂CO₃ being more effective due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[3]
-
Solvent Choice: Aprotic polar solvents are essential. Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices when using NaH.[3] For carbonate bases, acetone or acetonitrile are often used.[3] The solvent must be anhydrous, as water will quench the base and the generated anion.
-
Alkylating Agent: Ethyl bromoacetate is more reactive than ethyl chloroacetate and may improve yields when reactions are sluggish.[3]
-
Additives/Catalysts: For reactions with chloro- or bromoacetates using carbonate bases, adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction, generating the more reactive iodoacetate in situ. For biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[3][4]
| Parameter | Recommendation A (High Efficiency) | Recommendation B (Milder Conditions) | Rationale |
| Base | Sodium Hydride (NaH), 1.1 eq. | Potassium Carbonate (K₂CO₃), 2-3 eq. | NaH is a strong, irreversible base ensuring full deprotonation. K₂CO₃ is easier to handle but requires a larger excess. |
| Solvent | Anhydrous DMF or THF | Anhydrous Acetone or Acetonitrile | DMF/THF effectively solvates the sodium cation. Acetone/CH₃CN are standard for reactions with carbonates. |
| Alkylating Agent | Ethyl Bromoacetate, 1.2 eq. | Ethyl Chloroacetate, 1.2 eq. | Bromide is a better leaving group than chloride, leading to faster reaction rates. |
| Additive | None needed | Potassium Iodide (KI), 0.1 eq. | KI acts as a catalyst to form the more reactive iodo-intermediate in situ. |
| Temperature | 0 °C to RT | RT to 60 °C | The NaH reaction is highly exothermic and should be cooled initially. Carbonate reactions may require gentle heating. |
FAQ 2: I'm seeing a major byproduct with the same mass as my desired product. What is it and how can I prevent it?
Answer: This is a classic case of competitive O-alkylation. The lactam anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of an undesired O-alkylated isomer.
Mechanistic Insight: The negative charge on the deprotonated lactam is delocalized across the N-C=O system. Reaction at the nitrogen atom (N-alkylation) gives the desired thermodynamic product. Reaction at the oxygen atom (O-alkylation) gives the kinetic product, an imino ether derivative.
Caption: Competing N-alkylation vs. O-alkylation pathways.
Strategies to Promote N-Alkylation:
The key is to use conditions that favor the formation of the thermodynamically more stable N-alkylated product.
-
Use a Strong, Counterion-Coordinating System: Using NaH in DMF is highly effective. The small Na⁺ cation coordinates tightly with the oxygen atom of the anion, sterically hindering it and leaving the nitrogen atom as the more accessible site for alkylation.
-
Avoid Protic Solvents: Even trace amounts of protic solvents can facilitate proton exchange and favor the formation of the O-alkylated kinetic product.
-
Allow for Equilibration: Running the reaction at slightly elevated temperatures (e.g., room temperature to 40 °C) for a sufficient duration can allow the kinetically formed O-alkylated product to revert and rearrange to the more stable N-alkylated product, especially if the base is not fully consumed.
Part 2: Troubleshooting the Saponification Step
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. While generally more straightforward than N-alkylation, potential pitfalls can lead to incomplete reactions or degradation.
FAQ 3: My ester hydrolysis is incomplete, even after extended reaction times. How can I ensure full conversion?
Answer: Incomplete hydrolysis is typically due to insufficient base, low temperature, or poor solubility of the ester in the reaction medium.
Recommendations:
-
Choice of Base: Lithium hydroxide (LiOH) is often the preferred base for saponification. It is less harsh than NaOH or KOH, reducing the risk of side reactions, yet highly effective. Use at least 2-3 equivalents to ensure the reaction goes to completion.
-
Solvent System: A mixture of solvents is crucial for solubility. A common and effective system is a 3:1:1 mixture of THF:Methanol:Water. THF helps solubilize the organic starting material, while methanol and water solubilize the LiOH and facilitate the hydrolysis.
-
Temperature: Most saponifications proceed smoothly at room temperature. If the reaction is sluggish, gentle warming to 35-40 °C can increase the rate without promoting significant side reactions.
FAQ 4: I'm concerned about opening the lactam ring during hydrolysis. Is this a risk and how can it be mitigated?
Answer: Yes, under harsh basic conditions (e.g., high concentrations of NaOH/KOH, high temperatures, prolonged reaction times), the amide bond of the benzoxazinone ring can be cleaved. This is a significant risk that leads to the formation of a 2-aminophenoxy-based amino acid derivative, fundamentally destroying the desired heterocyclic core.
Mitigation Protocol (Mild Saponification):
This protocol is designed to minimize the risk of lactam ring opening.
-
Dissolution: Dissolve the starting ester, ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, in a mixture of THF and Methanol (approx. 3:1 v/v).
-
Base Addition: Prepare a separate solution of LiOH·H₂O (2.5 equivalents) in water. Add this aqueous solution to the ester solution dropwise at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (a common mobile phase is 50% ethyl acetate in hexanes, with a few drops of acetic acid). The product acid will have a much lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF/Methanol).
-
Dilute the remaining aqueous residue with water and wash once with a nonpolar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl until the pH is ~2.
-
The desired product, this compound, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
By using a milder base like LiOH at room temperature and carefully monitoring the reaction, the risk of lactam hydrolysis is significantly reduced, ensuring the integrity of the benzoxazinone core.[5]
References
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Available at: [Link]
- Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. J. CHEM. RESEARCH (S), 2003, 681.
-
Thiede, J., et al. (2024). Switching Residues: A Platform for the Synthesis of Fidaxomicin Antibiotics. Angewandte Chemie International Edition. Available at: [Link]
-
Gademann, K., et al. (2016). Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry. Available at: [Link]
-
ResearchGate. Synthesis of C2- and C1-elongated fidaxomicin analogs. Available at: [Link]
-
Thiede, J., et al. (2024). Switching Residues: A Platform for the Synthesis of Fidaxomicin Antibiotics. PubMed. Available at: [Link]
- Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Sharaf El-Din, H. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. World Journal of Pharmaceutical Research, 8(5), 1-26.
- Guchhait, S. K., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5543.
-
PubChem. This compound. Available at: [Link]
- Google Patents. (2014). An improved process for the preparation of fidaxomicin.
- Google Patents. (1972). Method of producing n-alkyl lactams.
-
National Center for Biotechnology Information. (2019). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available at: [Link]
- Ylijoki, K. E. O., & Kündig, E. P. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation.
- Rutar, A., & Kikelj, D. (1998). Selective Alkylation of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates.
- Ylijoki, K. E. O., & Kuendig, E. P. (2012). ChemInform Abstract: The Preparation of 2H‐1,4‐benzoxazin‐3‐(4H)
-
ResearchGate. The Synthesis of (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzothiazin-2'-Yl)Acetic Acid and (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzoxazin-2'-Yl)Acetic Acid-Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. Available at: [Link]
-
ResearchGate. Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. Available at: [Link]
- Wang, D., et al. (2012). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. Organic & Biomolecular Chemistry, 10(23), 4556-4561.
-
National Center for Biotechnology Information. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Available at: [Link]
-
ResearchGate. (2020). Alkylation of N-Substituted 2-Phenylacetamides. Available at: [Link]
-
62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. (2021). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available at: [Link]
-
Semantic Scholar. (2025). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Available at: [Link]
- Wang, C., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 20(1), 123-128.
- Bogdal, D., & Pielichowski, J. (2004).
-
ElectronicsAndBooks. Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]. Available at: [Link]
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359.
-
New Jersey Institute of Technology. Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate to Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. Available at: [Link]
- Mirvish, S. S., et al. (1995). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)
Sources
- 1. Switching Residues: A Platform for the Synthesis of Fidaxomicin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
<New_Content>## Technical Support Center: Optimizing Reaction Conditions for (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions to address specific experimental challenges.
Part 1: Troubleshooting Guide
This section is designed to help you navigate and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material, 2H-1,4-benzoxazin-3(4H)-one.
-
The reaction fails to proceed to completion, even after extended reaction times.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Base | The nitrogen on the 2H-1,4-benzoxazin-3(4H)-one must be deprotonated to become a nucleophile for the subsequent alkylation. An insufficient amount or strength of the base will result in incomplete deprotonation. | 1. Increase the molar equivalents of the base (e.g., from 1.1 to 1.5 equivalents).2. Switch to a stronger base if necessary. For example, if using potassium carbonate (K2CO3), consider a stronger base like sodium hydride (NaH). |
| Reaction Temperature Too Low | The activation energy for the reaction may not be met at lower temperatures, leading to a slow or stalled reaction. | 1. Gradually increase the reaction temperature in 10-15 °C increments.2. Monitor for any potential degradation of starting materials or product at elevated temperatures. |
| Presence of Water | Water in the reaction mixture can quench the base and hydrolyze the alkylating agent, reducing the overall efficiency of the reaction. | 1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents and reagents. |
| Poor Quality Reagents | Degradation of the alkylating agent (e.g., ethyl bromoacetate) or the base can lead to poor reactivity. | 1. Use freshly opened or purified reagents.2. Store reagents under appropriate conditions (e.g., in a desiccator or under an inert atmosphere). |
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
HPLC or LC-MS analysis indicates the presence of one or more major byproducts.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| O-Alkylation vs. N-Alkylation | The deprotonated 2H-1,4-benzoxazin-3(4H)-one is an ambident nucleophile, with potential for alkylation at both the nitrogen and oxygen atoms. O-alkylation can occur as a competing side reaction. | 1. Vary the solvent. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.2. Changing the counter-ion of the base (e.g., from Na+ to K+) can sometimes influence the selectivity. |
| Dialkylation | If a strong base is used in excess, it is possible to get dialkylation, where a second alkyl group is added to the molecule. | 1. Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).2. Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration. |
| Degradation of Product | The product, this compound, may be unstable under the reaction or workup conditions, especially at high temperatures or extreme pH. | 1. Perform the reaction at the lowest effective temperature.2. During workup, avoid strong acids or bases if possible, or perform these steps at low temperatures. |
Logical Diagram for N- vs. O-Alkylation:
Caption: Competing N- and O-alkylation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common method is the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one with an α-haloacetic acid ester (like ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester to the carboxylic acid.[1]
Q2: Which solvents are recommended for the N-alkylation step?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Q3: How can I purify the final product?
Purification of the final carboxylic acid is often achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.
Q4: Are there any specific safety precautions I should take?
Yes. Alkylating agents like ethyl bromoacetate are lachrymators and should be handled in a well-ventilated fume hood. Strong bases such as sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.
-
Add anhydrous K2CO3 (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Remove the THF by rotary evaporation.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.[2]
References
-
Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2012). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. Available from: [Link]
Sources
Technical Support Center: Stability Testing of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid in Solution
Welcome to the comprehensive technical support guide for the stability testing of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of ensuring the stability of this compound in solution. Here, we will address common challenges, provide detailed experimental protocols, and answer frequently asked questions to support the integrity and success of your research.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1] This data is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions. For a molecule like this compound, which contains a lactam (an amide within a cyclic structure) and a carboxylic acid, understanding its degradation profile is paramount for the development of a safe and effective pharmaceutical product.
Forced degradation, or stress testing, is an essential component of this process. It involves intentionally degrading the compound under more severe conditions than accelerated stability studies to understand its degradation pathways and to develop and validate stability-indicating analytical methods.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Given its chemical structure, the primary points of instability are the lactam and the carboxylic acid functional groups. The lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the opening of the benzoxazine ring. The molecule may also be susceptible to oxidation and photolytic degradation, depending on the specific conditions.
Q2: How much degradation should I aim for in my forced degradation studies?
A2: A target degradation of 5-20% is generally considered optimal.[2] Degradation below 5% may not be sufficient to identify and quantify degradation products accurately. Conversely, degradation exceeding 20% can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Q3: What are the initial steps for developing a stability-indicating HPLC method for this compound?
A3: A good starting point is to use a reversed-phase C18 column. For the mobile phase, a combination of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier like acetonitrile is a common choice for acidic analytes. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Q4: My peaks are tailing during HPLC analysis. What could be the cause and how do I fix it?
A4: Peak tailing for acidic compounds is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, ensure your mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid. Using a high-purity, end-capped column or adding a competing base to the mobile phase can also help.
Q5: I am observing a drift in retention times. What should I investigate?
A5: Retention time drift can be caused by several factors. Check for changes in mobile phase composition, which can occur due to improper mixing or evaporation of the more volatile solvent. Ensure the column is properly equilibrated, especially after changing the mobile phase. Temperature fluctuations can also affect retention times, so using a column oven is recommended for consistent results.
Experimental Protocols
A crucial aspect of stability testing is a robust, validated analytical method to separate and quantify the parent compound from its potential degradation products. Below is a detailed workflow for conducting forced degradation studies and a starting point for a stability-indicating HPLC method.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified time, taking samples at various intervals. Neutralize each sample with 0.1 M hydrochloric acid and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified time. Withdraw samples at intervals, quench any remaining oxidizing agent if necessary, and dilute for HPLC analysis.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 60°C. Withdraw samples at specified time points and dilute for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated for your specific application.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a final concentration within the linear range of the method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols; incorrect mobile phase pH. | Lower mobile phase pH; use a high-purity, end-capped column; add a competing base to the mobile phase. |
| Peak Fronting | Sample overload; sample solvent stronger than mobile phase. | Reduce sample concentration; dissolve sample in mobile phase or a weaker solvent. |
| Broad Peaks | Low column efficiency; extra-column volume. | Use a new column; check for and minimize the length and diameter of tubing between the injector, column, and detector. |
| Split Peaks | Partially blocked frit or column void; injector issue. | Reverse-flush the column; if the problem persists, replace the column; clean the injector. |
| Retention Time Drift | Change in mobile phase composition; column temperature fluctuation; column not equilibrated. | Prepare fresh mobile phase; use a column oven; ensure sufficient equilibration time. |
| Ghost Peaks | Contamination in the injector or column; carryover from previous injections. | Clean the injector; run blank gradients to wash the column; include a wash step in the injection sequence. |
| Noisy Baseline | Air bubbles in the system; contaminated mobile phase or detector cell. | Degas the mobile phase; use high-purity solvents; flush the detector cell. |
Logical Framework for Stability Assessment
Caption: Logical framework for assessing the stability of the compound.
References
-
Bhardwaj, S. K., Dwivedi, K., & Agarwal, D. D. (2015). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. International Journal of Chromatographic Science, 5(1), 1-7. [Link]
-
Ganesh, M., Thangabalan, B., Patil, R., Thakur, D., Saravana Kumar, A., Vinoba, M., Ganguly, S., & Sivakumar, T. (2008). Validated HPLC Method for Analysis of Oxaprozin in a Formulation. Acta Chromatographica, 20(2), 165–173. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Villagrasa, M., Guillamón, M., Labastida, C., Pozo, Ó. J., & Hernández, F. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]
-
Taylor, R. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
Sources
Technical Support Center: Strategies for Enhancing the Bioavailability of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid and Other Poorly Soluble Compounds
Introduction: The Challenge of Poor Solubility
Welcome to the technical support center for bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with compounds like (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. Based on its chemical structure—a moderately lipophilic benzoxazine core combined with a carboxylic acid group—this molecule is predicted to have low aqueous solubility, particularly at the acidic pH of the upper gastrointestinal tract.[1] Such characteristics are typical of Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[2]
The therapeutic efficacy of orally administered drugs is fundamentally dependent on their bioavailability, which in turn hinges on solubility and permeability.[3] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[4] This guide provides a structured, problem-oriented approach to systematically characterize and overcome these bioavailability hurdles. We will move from initial assessment and strategy selection to detailed experimental protocols and troubleshooting, grounding our recommendations in established scientific principles.
Section 1: Troubleshooting the Root Cause: Initial Characterization
This section addresses the critical first step: understanding the underlying physicochemical barriers. Answering these questions is essential before selecting an enhancement strategy.
Q1: My compound shows poor efficacy in animal models after oral dosing. What are the first steps to diagnose the problem?
A1: Before proceeding to complex formulations, you must first quantify the problem. The issue likely stems from poor solubility or poor permeability, or a combination of both. A systematic characterization is a self-validating process that will guide all future formulation decisions.
Experimental Workflow: Initial Compound Characterization
Below is a recommended workflow to classify your compound and identify the primary barriers to its bioavailability.
Caption: Initial workflow for diagnosing poor oral bioavailability.
Step-by-Step Guide:
-
Conduct pH-Dependent Solubility Profiling: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). Given its acidic nature, you should expect solubility to be significantly lower at pH 1.2 (stomach) than at pH 6.8 (intestine). This confirms if dissolution is the rate-limiting step.
-
Assess Intrinsic Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment or the Caco-2 cell monolayer assay for a more biologically relevant model. High permeability suggests the compound is a BCS Class II candidate, making it an excellent target for solubility enhancement techniques.[2]
-
Analyze Solid-State Properties: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the compound's crystallinity and melting point. A high melting point often correlates with low solubility. This analysis is also crucial for identifying polymorphism, which can impact stability and dissolution.
Section 2: The Formulation Scientist's Toolkit: Strategy Selection
Once you have confirmed that low solubility is the primary issue (i.e., the compound is likely BCS Class II), the next step is to choose the right enhancement strategy. There is no one-size-fits-all solution; the choice depends on the compound's properties, the required dose, and development timelines.
Q2: There are many bioavailability enhancement techniques. How do I decide which one is most suitable for my compound?
A2: The selection process can be guided by the compound's physicochemical properties. The table below summarizes the most common and effective strategies, outlining their mechanisms, advantages, and disadvantages.
| Strategy | Mechanism of Action | Ideal for Compounds That... | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[4] | Are "brick dust" like (highly crystalline, poorly soluble). | Simple, well-established technology (micronization, nanosuspensions).[3] | Risk of particle agglomeration; may not be sufficient for extremely low solubility.[4] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, preventing crystallization and increasing aqueous solubility.[5] | Have a high tendency to crystallize (high melting point). | Can achieve significant (supersaturated) concentration levels; suitable for various dosage forms.[6] | Physically unstable (risk of recrystallization over time); potential for polymer-drug interactions. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a lipid/surfactant mixture, which forms a fine oil-in-water emulsion or microemulsion upon contact with GI fluids, bypassing dissolution.[7] | Are lipophilic (high LogP). | Enhances lymphatic transport, potentially reducing first-pass metabolism; protects the drug from degradation.[7][8] | Lower drug loading capacity; potential for GI side effects from surfactants. |
| Co-crystals | Incorporates the drug into a crystalline lattice with a benign co-former, altering the crystal packing and improving physicochemical properties like solubility and stability.[5] | Can form stable hydrogen bonds with acceptable co-formers. | Creates a stable crystalline form with improved properties; high intellectual property potential. | Co-former screening can be time-consuming; regulatory pathway can be complex. |
Decision-Making Flowchart: Selecting a Formulation Strategy
This diagram provides a logical pathway for choosing a starting strategy based on key compound characteristics.
Sources
- 1. This compound | C10H9NO4 | CID 2735705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tanzj.net [tanzj.net]
Validation & Comparative
A Senior Scientist’s Guide to Validating the Biological Target of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: A Comparative Approach
The compound , (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, belongs to a chemical class known for a variety of biological activities.[1][2] However, its specific molecular target is not yet established in the public domain.[3] This guide will use this molecule as a case study to illustrate a logical, hypothesis-driven workflow for target validation, comparing orthogonal methodologies and providing the technical details necessary for their execution.
Part 1: Hypothesis Generation – The Case for Aldose Reductase
Before embarking on extensive experimental work, a logical starting point is to generate a testable hypothesis based on structural analogy. The structure of this compound shares features with a class of compounds known as aldose reductase inhibitors (ARIs).
Aldose Reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[4][5] Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly increased.[5] This leads to the accumulation of sorbitol, which in turn causes osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[4][5][6]
Several ARIs, such as Fidarestat and Epalrestat, have been developed to mitigate these effects.[4][7] A comparison of our compound of interest with these known inhibitors reveals shared structural motifs, specifically the carboxylic acid group and a heterocyclic core, which are often crucial for binding to the active site of aldose reductase. This structural similarity forms the basis of our primary hypothesis: This compound targets and inhibits aldose reductase.
The following diagram illustrates the polyol pathway and the hypothesized point of intervention for our compound.
Caption: The Polyol Pathway and the hypothesized inhibition by the test compound.
Part 2: A Multi-Pronged Strategy for Target Validation
Robust target validation relies on the principle of orthogonality—gathering evidence from multiple, independent methods. A successful validation strategy should confirm direct physical binding, quantify the interaction, and demonstrate a consequent functional effect in a relevant biological system. The diagram below outlines our comprehensive validation workflow.
Caption: A comprehensive and orthogonal workflow for target validation.
Strategy 1: Direct Target Engagement in a Cellular Context
The first and most critical question is: does the compound interact with its intended target in a physiological environment? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure target engagement directly in intact cells or tissues.[8][9][10]
Causality: The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] By heating cell lysates or intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct physical binding.[10]
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures thermal stabilization of a target protein upon ligand binding.[8] | Detects changes in refractive index as a ligand binds to an immobilized target.[8] | Measures the heat change associated with the binding of a ligand to a target.[8] |
| Environment | In-cell, cell lysate, tissue (most physiologically relevant).[8] | In vitro (requires purified components).[8] | In vitro (requires purified components).[8] |
| Key Output | Target engagement confirmation, ITDRF (Isothermal Dose-Response Fingerprinting). | Binding kinetics (ka, kd), Affinity (KD). | Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS). |
| Throughput | Moderate to High | Moderate | Low |
| Pros | Label-free, confirms intracellular engagement, applicable to various targets.[10] | Real-time kinetics, high sensitivity. | Gold standard for thermodynamics, no immobilization needed. |
| Cons | Indirect measure of affinity, requires a specific antibody for detection. | Requires protein immobilization which may affect activity, potential for mass transport artifacts. | Requires large amounts of pure protein, sensitive to buffer mismatches. |
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., human lens epithelial cells) to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication to release cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of Aldose Reductase present using Western Blot or ELISA with a specific anti-AKR1B1 antibody.
-
Data Analysis: Plot the percentage of soluble Aldose Reductase against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Strategy 2: Biochemical Confirmation and Unbiased Discovery
While CETSA confirms intracellular binding, it is crucial to quantify the interaction's potency and explore potential off-targets. This is achieved through in vitro biochemical assays and unbiased proteomics.
Causality: This assay directly measures the functional consequence of binding—the inhibition of the enzyme's catalytic activity. It allows for the determination of the compound's potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Reagents: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.2), recombinant human Aldose Reductase (AKR1B1), NADPH (cofactor), and DL-glyceraldehyde (substrate).
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant AKR1B1, and serial dilutions of this compound or a known ARI control (e.g., Fidarestat). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding NADPH and DL-glyceraldehyde.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+, which is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: Phenotypic drug discovery often identifies active compounds without prior knowledge of their target.[11] Target deconvolution techniques like Affinity-MS are essential for identifying the molecular targets that underlie an observed phenotypic response.[12][13][14] This method is also invaluable for confirming our primary hypothesis and simultaneously identifying potential off-targets, which is critical for understanding the full safety and efficacy profile of a drug candidate.[15]
The workflow involves chemically modifying the small molecule to immobilize it on a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.[12]
Caption: Workflow for unbiased target identification using Affinity-MS.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate).
-
Immobilization: Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated Sepharose). A control resin without the compound should also be prepared.
-
Protein Extraction: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the cell lysate with both the compound-bound resin and the control resin.
-
Washing: Wash the resins extensively with buffer to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins from the resin, often by using a competitive ligand, changing pH, or using a denaturant.
-
Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins enriched in the compound-bound sample compared to the control are considered potential targets.
Strategy 3: Linking Target Engagement to Cellular Function
Confirming a direct interaction is not enough; we must demonstrate that this interaction leads to a functional consequence consistent with the target's role in a disease-relevant pathway.
Causality: The primary function of Aldose Reductase in hyperglycemia is the conversion of glucose to sorbitol. A functional inhibitor should therefore block this process and reduce intracellular sorbitol levels. This assay provides a direct link between target inhibition and pathway modulation.
-
Cell Culture: Plate a suitable cell line (e.g., rat lens epithelial cells or ARPE-19 cells) and grow to near confluence.
-
High Glucose Challenge: Culture the cells for 24-48 hours in media containing a high concentration of glucose (e.g., 30-50 mM) to induce the polyol pathway. A normal glucose control (5.5 mM) should be run in parallel.
-
Compound Treatment: During the high glucose incubation, treat cells with vehicle, a positive control ARI (Fidarestat), and varying concentrations of this compound.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and lyse them with a methanol/water solution to extract intracellular metabolites.
-
Quantification: Measure the sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric) or by LC-MS.
-
Data Analysis: Normalize sorbitol levels to total protein concentration. A potent inhibitor should show a dose-dependent reduction in sorbitol accumulation in the high-glucose condition.
| Treatment Condition | Intracellular Sorbitol (nmol/mg protein) | % Inhibition of Sorbitol Accumulation |
| Normal Glucose (5.5 mM) + Vehicle | 5.2 ± 0.8 | N/A |
| High Glucose (30 mM) + Vehicle | 48.5 ± 5.1 | 0% |
| High Glucose + Fidarestat (1 µM) | 10.1 ± 1.5 | 89% |
| High Glucose + Test Compound (1 µM) | 12.3 ± 2.0 | 84% |
| High Glucose + Test Compound (10 µM) | 6.8 ± 1.1 | 96% |
Part 4: Investigating Alternative Mechanisms – The Epigenetic Connection
A hallmark of a senior scientist is the willingness to challenge the primary hypothesis and consider alternative explanations. While ARIs are known to target the polyol pathway, emerging evidence suggests potential links to other cellular processes, including epigenetic regulation.[16][17] The pathogenesis of diabetic complications involves long-lasting changes in gene expression, a phenomenon known as "metabolic memory," which is thought to be mediated by epigenetic modifications like histone acetylation and methylation.[16][18]
Interestingly, some studies have shown that Fidarestat can exert protective effects through mechanisms involving the NAD-dependent histone deacetylase Sir2 (SIRT1).[19] Given that the polyol pathway consumes NADPH and affects the overall redox state of the cell, it is plausible that ARIs could indirectly influence the activity of redox-sensitive epigenetic enzymes.
This opens a secondary hypothesis: Does this compound modulate epigenetic pathways in cells under metabolic stress?
A preliminary experiment to test this would be to examine the acetylation status of key histone proteins in cells treated with the compound under high glucose conditions. A change in histone acetylation could suggest an effect on histone acetyltransferases (HATs) or histone deacetylases (HDACs).[18]
Conclusion
Validating the biological target of a novel compound like this compound is a systematic process that requires a convergence of evidence from multiple, orthogonal methodologies. By starting with a structurally-informed hypothesis—that the compound inhibits Aldose Reductase—we have outlined a comprehensive validation cascade.
This workflow progresses from confirming direct intracellular target engagement with CETSA, to quantifying inhibitory potency with biochemical assays, and finally to demonstrating a functional consequence on the polyol pathway through cellular assays. The inclusion of an unbiased Affinity-MS approach serves as a crucial control to both confirm the hypothesized target and identify potential off-targets that may influence the compound's overall biological profile.
By rigorously applying this multi-faceted strategy, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly increasing confidence in its therapeutic potential and paving the way for successful preclinical and clinical development.
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A Comparative Guide to (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid and Established AKR1C3 Inhibitors
This guide provides a comparative analysis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid against well-characterized inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a critical therapeutic target in oncology. We will delve into the mechanistic underpinnings of AKR1C3 inhibition, present comparative efficacy data, and provide detailed experimental protocols for inhibitor characterization.
Introduction: The Therapeutic Significance of Targeting AKR1C3
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a pivotal enzyme in human physiology and pathology.[1][2] AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroids and prostaglandins.[3] Specifically, it catalyzes the conversion of weak androgens to more potent forms like testosterone and dihydrotestosterone (DHT), and the synthesis of prostaglandins that can drive cellular proliferation.[1][2]
Elevated expression of AKR1C3 has been implicated in the progression of several cancers, most notably in castration-resistant prostate cancer (CRPC) and breast cancer.[1][3][4][5] In CRPC, AKR1C3 provides a mechanism for tumors to generate their own growth-promoting androgens, thereby circumventing androgen deprivation therapies.[6][7] This makes AKR1C3 a compelling target for the development of novel therapeutics aimed at overcoming treatment resistance.[1][6][8]
The Candidate Compound: this compound
This compound is a heterocyclic compound with a benzoxazine core structure.[9] While extensive biological data on this specific molecule is not yet prevalent in public literature, its structural motifs are of interest in medicinal chemistry. The benzoxazine scaffold is present in various biologically active molecules, and its derivatives are explored for a range of therapeutic applications.[10][11] For the purpose of this guide, we will consider it as a representative scaffold for potential AKR1C3 inhibitors and compare it to established agents in the field.
Established AKR1C3 Inhibitors for Comparison
A number of compounds have been identified as inhibitors of AKR1C3, with non-steroidal anti-inflammatory drugs (NSAIDs) being a prominent class.[12][13] For this comparative analysis, we will focus on two well-characterized NSAIDs, Indomethacin and Flufenamic acid, which are known to inhibit AKR1C3.
-
Indomethacin: A potent NSAID that exhibits inhibitory activity against AKR1C3.[12][14] It has been shown to reduce intracellular androgen levels and overcome resistance to anti-androgen therapies in prostate cancer models.[6][15] Its use as a lead compound has led to the development of analogues with improved selectivity for AKR1C3 over cyclooxygenase (COX) enzymes.[14][16]
-
Flufenamic Acid: Another NSAID that acts as a potent inhibitor of AKR1C3.[12][13] It serves as a valuable tool compound for studying AKR1C3 biology, although it may exhibit less selectivity compared to other inhibitors.[17][18]
Comparative Analysis of AKR1C3 Inhibitors
The efficacy of AKR1C3 inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) and their selectivity against other related AKR1C isoforms (AKR1C1 and AKR1C2). High selectivity is crucial to avoid off-target effects, as AKR1C1 and AKR1C2 are involved in the inactivation of DHT.[5][17]
| Inhibitor | Target | IC50 (AKR1C3) | Selectivity Profile | Key Findings |
| Indomethacin | AKR1C3 | Micromolar range | Selective for AKR1C3 over AKR1C1 and AKR1C2.[14][16] | Overcomes resistance to anti-androgen therapy in prostate cancer models; reduces intracellular androgen levels.[6][15][19] |
| Flufenamic Acid | AKR1C3 | Low micromolar to nanomolar range[12] | Pan-AKR1C inhibitor, with activity against AKR1C1 and AKR1C2.[18] | Potent inhibitor, but lack of selectivity can be a limitation for therapeutic development.[17] |
| This compound | AKR1C3 (Hypothetical) | To be determined | To be determined | A candidate scaffold for inhibitor development; biological activity against AKR1C3 requires experimental validation. |
Signaling Pathway and Experimental Workflow
AKR1C3-Mediated Androgen Synthesis Pathway
Caption: AKR1C3 pathway in androgen synthesis and its inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing novel AKR1C3 inhibitors.
Experimental Protocols
In Vitro AKR1C3 Enzymatic Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the IC50 of a test compound against recombinant human AKR1C3. The assay measures the consumption of the cofactor NADPH, which is fluorescent.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: Prostaglandin D2 (PGD2) or a suitable surrogate
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 2 µL of the diluted test compound to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Prepare an enzyme/cofactor mix by diluting recombinant AKR1C3 and NADPH in assay buffer to the desired final concentrations (e.g., 10 nM AKR1C3, 20 µM NADPH).
-
Add 18 µL of the enzyme/cofactor mix to each well and incubate for 15 minutes at room temperature, protected from light.
-
Prepare a substrate solution by diluting PGD2 in assay buffer to the desired final concentration (e.g., 5 µM).
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the decrease in NADPH fluorescence over time (e.g., every 30 seconds for 15 minutes).
-
Calculate the rate of reaction (slope of the fluorescence decay curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Androgen Production Assay
This protocol measures the ability of a test compound to inhibit AKR1C3-mediated production of testosterone in a cellular context.
Materials:
-
Prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3)
-
Cell culture medium and supplements
-
Androstenedione (A4) - AKR1C3 substrate
-
Test compound
-
Lysis buffer
-
Testosterone ELISA kit or LC-MS/MS for steroid quantification
Procedure:
-
Seed LNCaP-AKR1C3 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add androstenedione (e.g., 100 nM) to the medium to provide the substrate for AKR1C3.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant and/or lyse the cells to measure intracellular testosterone levels.
-
Quantify the concentration of testosterone using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Compare the testosterone levels in treated cells to untreated controls to determine the inhibitory effect of the compound.
Conclusion and Future Directions
The inhibition of AKR1C3 represents a promising therapeutic strategy for the treatment of advanced cancers, particularly castration-resistant prostate cancer. Established inhibitors like Indomethacin and Flufenamic acid have provided crucial proof-of-concept, demonstrating that targeting this enzyme can overcome resistance to standard therapies.
While this compound has not been extensively characterized as an AKR1C3 inhibitor, its benzoxazine scaffold represents a potential starting point for the design of novel, potent, and selective inhibitors. Future research should focus on synthesizing and screening libraries of benzoxazine derivatives to identify compounds with potent anti-AKR1C3 activity. The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel chemical entities, from initial in vitro characterization to preclinical in vivo efficacy studies. The ultimate goal is to develop next-generation AKR1C3 inhibitors with improved therapeutic indices for clinical application.
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. (n.d.). Retrieved from
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A Comparative Efficacy Analysis for Researchers: (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid Derivatives versus Fidarestat in Aldose Reductase Inhibition
This guide provides a detailed comparative analysis of a promising class of aldose reductase inhibitors, (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid derivatives, against the well-characterized competitor, Fidarestat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for diabetic complications.
Introduction: The Critical Role of Aldose Reductase in Diabetic Pathophysiology
Diabetic complications, including neuropathy, nephropathy, and retinopathy, are a significant cause of morbidity in patients with diabetes mellitus. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, the polyol pathway is a minor route for glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, the flux through this pathway is significantly increased.
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The intracellular accumulation of sorbitol, coupled with the depletion of NADPH, leads to osmotic and oxidative stress, ultimately contributing to cellular damage and the development of diabetic complications. Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to prevent or mitigate these debilitating conditions.
This guide will focus on a comparative evaluation of two distinct classes of aldose reductase inhibitors (ARIs): the emerging this compound derivatives and the established clinical candidate, Fidarestat.
The Competitors: A Head-to-Head Look at a Novel Benzoxazinone Derivative and Fidarestat
For the purpose of this guide, we will evaluate the efficacy of a representative potent compound from the benzoxazinone class, {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo[1][2]oxazin-4-yl}-acetic acid (referred to as Compound 3a in cited literature), against Fidarestat .
Fidarestat is a potent and selective aldose reductase inhibitor that has undergone extensive preclinical and clinical investigation for the treatment of diabetic neuropathy.[3] Although its development was discontinued, it remains a critical benchmark for the evaluation of new ARIs due to its high potency and well-documented effects.
In Vitro Efficacy: A Quantitative Comparison of Aldose Reductase Inhibition
The primary measure of a compound's direct efficacy against its target is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) | Source |
| Compound 3a | Aldose Reductase (ALR2) | 82 | |
| Fidarestat | Aldose Reductase (human recombinant) | 26 |
Analysis: Both Compound 3a and Fidarestat demonstrate potent inhibition of aldose reductase in the nanomolar range. While Fidarestat exhibits a lower IC50 in this comparison, Compound 3a's potency is highly significant and warrants further investigation, especially considering the potential for further optimization within the benzoxazinone scaffold.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for both compounds is the inhibition of the polyol pathway. The following diagram illustrates the central role of aldose reductase and the mechanism by which its inhibition can mitigate diabetic complications.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
In Vivo Efficacy: Evidence from Preclinical Models of Diabetic Neuropathy
The true test of an ARI's therapeutic potential lies in its ability to ameliorate the signs of diabetic complications in vivo. The streptozotocin (STZ)-induced diabetic rat is a widely accepted model for studying diabetic neuropathy.[4][5] In this model, key endpoints include the normalization of nerve conduction velocity (NCV) and the reduction of sorbitol accumulation in nerve tissues.
While direct comparative in vivo data for Compound 3a is not yet available in the public domain, we can infer its potential based on studies of related benzoxazinone and benzothiazine derivatives. For instance, a related compound, 4-(4,5,7-trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid, demonstrated a significant reduction in sorbitol accumulation in the rat sciatic nerve with an ID50 of 0.1 mg/kg.[6]
Fidarestat has been extensively studied in vivo. In STZ-induced diabetic rats, oral administration of Fidarestat (1-10 mg/kg) has been shown to markedly reduce sorbitol and fructose accumulation in the sciatic nerve and normalize nerve conduction velocity.[3] Long-term treatment with Fidarestat has been demonstrated to substantially inhibit both the functional and structural progression of diabetic neuropathy in rats.[7] Furthermore, a 52-week clinical trial in patients with diabetic peripheral neuropathy showed that a 1 mg daily dose of Fidarestat resulted in significant improvements in nerve conduction velocity and subjective symptoms like numbness and pain.[3]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is directly proportional to aldose reductase activity.
Materials and Reagents:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds (dissolved in DMSO)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.
-
Add the aldose reductase enzyme to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period.
-
Calculate the rate of reaction (ΔOD/min).
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is the gold standard for preclinical evaluation of therapies for diabetic neuropathy.[4][5]
Experimental Workflow Diagram:
Caption: Experimental workflow for the STZ-induced diabetic neuropathy model.
Detailed Protocol:
-
Induction of Diabetes: Adult male Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer.[4]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
Treatment: Diabetic rats are randomly assigned to treatment groups: vehicle control, test compound (at various doses), and a positive control (e.g., Fidarestat). Treatment is typically administered daily via oral gavage for a period of several weeks.
-
Nerve Conduction Velocity (NCV) Measurement:
-
Rats are anesthetized, and body temperature is maintained.
-
Stimulating electrodes are placed on the sciatic nerve at two distinct points (e.g., the sciatic notch and the ankle).
-
Recording electrodes are placed in the interosseous muscles of the paw.
-
The nerve is stimulated, and the latency of the resulting muscle action potential is recorded from both stimulation points.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.[1][8]
-
-
Biochemical Analysis: At the end of the study, sciatic nerves are excised, and the levels of sorbitol and fructose are quantified using established methods such as gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
Conclusion and Future Directions
Both the novel this compound derivative (Compound 3a) and Fidarestat are potent inhibitors of aldose reductase. While Fidarestat has a longer history of investigation and established in vivo efficacy, the benzoxazinone class represents a promising avenue for the development of new therapeutics for diabetic complications.
The slightly lower in vitro potency of Compound 3a compared to Fidarestat may be offset by other favorable properties, such as improved pharmacokinetics, better tissue penetration, or a more favorable safety profile. Further preclinical development of Compound 3a and other derivatives in this class is warranted, with a focus on comprehensive in vivo efficacy studies in the STZ-induced diabetic neuropathy model. Direct, head-to-head in vivo comparisons with established ARIs like Fidarestat will be crucial in determining the ultimate therapeutic potential of this exciting new class of compounds.
References
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Hotta, N., et al. (1996). Effects of 15-month Aldose Reductase Inhibition With Fidarestat on the Experimental Diabetic Neuropathy in Rats. Diabetes Research and Clinical Practice, 33(3), 159-169. [Link]
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Grokipedia. (n.d.). Fidarestat. [Link]
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Kamei, J., et al. (2000). Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. European Journal of Pharmacology, 391(1-2), 135-141. [Link]
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NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]
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Diabetic Complications Consortium. (2019). Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats. [Link]
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Diabetic Complications Consortium. (2019). Neuropathy Phentoyping Protocols - Nerve Conduction Velocity. [Link]
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O'Brien, J. J., et al. (2014). NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT. Journal of Neuroscience Methods, 227, 48-57. [Link]
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Animal Models of Diabetic Complications Consortium. (2009). Nerve Conduction Velocity Tests. [Link]
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da-Silva, J. F., et al. (2017). Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation. Frontiers in Physiology, 8, 88. [Link]
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Asano, T., et al. (2002). Fidarestat (SNK-860), a Potent Aldose Reductase Inhibitor, Normalizes the Elevated Sorbitol Accumulation in Erythrocytes of Diabetic Patients. Journal of Diabetes and its Complications, 16(2), 133-138. [Link]
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O'Neill, C. E., et al. (2020). Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy. BMC Cardiovascular Disorders, 20(1), 358. [Link]
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Creative Biolabs. (n.d.). Streptozotocin induced Rodent Diabetic Neuropathy Model. [Link]
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Toth, C., & Toth, A. (2021). Improvements needed in reporting the methodology for STZ-induced diabetes in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 320(5), R761-R762. [Link]
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Mylari, B. L., et al. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 35(25), 4873-4882. [Link]
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Chen, Y., et al. (2020). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 25(21), 5135. [Link]
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Ohta, M., et al. (1994). Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. Chemical & Pharmaceutical Bulletin, 42(6), 1264-1273. [Link]
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Stefek, M., & Krizanova, L. (2018). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. International Journal of Molecular Sciences, 19(11), 3386. [Link]
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Li, X., et al. (2024). Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. Diabetes, 73(3), 497-510. [Link]
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Structure-activity relationship (SAR) studies of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid Analogs
Authored by: Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. While this specific scaffold is a recurring motif in medicinal chemistry, comprehensive SAR studies are often embedded within broader research on related compound series. This guide synthesizes data from various studies on benzoxazinone derivatives to elucidate the key structural features influencing their biological activity, with a particular focus on their potential as aldose reductase inhibitors and anti-inflammatory agents.
Introduction: The this compound Scaffold
The 1,4-benzoxazine core is a privileged heterocyclic system present in a variety of biologically active compounds.[1] The addition of an acetic acid moiety at the N-4 position introduces a critical acidic feature, often essential for interaction with biological targets. The general structure consists of a benzene ring fused to a six-membered morpholinone ring, with an acetic acid group attached to the nitrogen atom.
This guide will compare the biological performance of analogs based on modifications at various positions of the benzoxazinone ring and the acetic acid side chain. The primary biological activities discussed are aldose reductase inhibition, relevant to diabetic complications, and anti-inflammatory effects.
I. Aldose Reductase Inhibition: A Key Therapeutic Target
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[2] Under hyperglycemic conditions, the accumulation of sorbitol in tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
Structural Requirements for Aldose Reductase Inhibition
The general pharmacophore for aldose reductase inhibitors (ARIs) typically includes a cyclic hydrophobic moiety and an acidic functional group. The this compound scaffold fits this model well, with the benzoxazinone core providing the hydrophobic component and the acetic acid group serving as the acidic head.
Comparison with Structurally Related Aldose Reductase Inhibitors
To understand the SAR of our target scaffold, we can compare it with other acetic acid-containing ARIs. For instance, studies on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have demonstrated potent aldose reductase inhibition.[2][3] The key to their activity is the presence of the acetic acid moiety and a hydrophobic tail.
A study on acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide also revealed potent aldose reductase inhibitors.[4] Structure-activity relationship studies highlighted the importance of halogen substitutions on a benzyl group attached to the scaffold.[4] This suggests that substitutions on the benzene ring of the this compound scaffold could significantly modulate its inhibitory potency.
Table 1: Comparison of IC50 Values for Various Aldose Reductase Inhibitors
| Compound Class | General Structure | Representative IC50 (µM) | Reference |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Submicromolar | [3] | |
| Benzothiadiazine 1,1-dioxide derivatives | 0.032 - 0.975 | [4] |
Key SAR Insights for Aldose Reductase Inhibition
Based on the analysis of related compounds, the following SAR can be inferred for the this compound scaffold:
-
The Acetic Acid Moiety is Crucial: The carboxylic acid group is essential for binding to the active site of aldose reductase.
-
Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring are likely to influence the electronic properties and steric interactions of the molecule within the enzyme's active site, thereby affecting its inhibitory activity. Halogen substitutions, in particular, have been shown to be beneficial in related scaffolds.[4]
-
Modifications of the Lactam Ring: Changes to the oxazinone ring, such as substitution at the C-2 position, could impact the overall conformation and, consequently, the binding affinity.
II. Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[5]
Comparison with Other Anti-inflammatory Benzoxazinone Analogs
A recent study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells.[5] These compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines.[5] While these analogs do not possess the N-acetic acid moiety, the findings underscore the potential of the benzoxazinone core as a scaffold for developing anti-inflammatory agents.
Another study focused on Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one, a bioisostere of the benzoxazinone ring, which also exhibited anti-inflammatory properties.[6]
Table 2: Anti-inflammatory Activity of Benzoxazinone and Related Derivatives
| Compound Series | Biological Effect | Key Structural Feature | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Reduced NO and pro-inflammatory cytokine production | 1,2,3-triazole moiety | [5] |
| Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one | Anti-inflammatory activity in carrageenan-induced paw edema | Schiff base linkage | [6] |
Inferred SAR for Anti-inflammatory Activity
For the this compound scaffold, the following SAR points for anti-inflammatory activity can be proposed:
-
The Benzoxazinone Core: This moiety appears to be a key contributor to the anti-inflammatory effects.
-
The N-Acetic Acid Group: This group may influence the pharmacokinetic properties and potentially interact with different targets compared to analogs without it.
-
Aromatic Substituents: Substitutions on the benzene ring could modulate the anti-inflammatory potency, similar to what is observed for aldose reductase inhibition.
III. Synthesis and Experimental Protocols
The synthesis of this compound analogs generally involves the initial formation of the benzoxazinone core, followed by N-alkylation with an appropriate acetic acid derivative.
General Synthetic Pathway
Caption: General synthesis of the target scaffold.
Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one (Intermediate C)
This protocol is adapted from general procedures for benzoxazinone synthesis.[7]
-
To a stirred solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dioxane or DMF), add a base (e.g., triethylamine or potassium carbonate, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2H-1,4-benzoxazin-3(4H)-one.
Experimental Protocol: Aldose Reductase Inhibition Assay
This is a representative protocol for evaluating aldose reductase inhibitory activity.[3]
-
Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenates.
-
Assay Mixture: In a cuvette, mix phosphate buffer (pH 6.2), NADPH, the test compound (dissolved in DMSO), and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH for 5 minutes at room temperature using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
IV. Visualization of Key Relationships
Core Scaffold and Sites of Modification
Caption: Key sites for structural modification.
Note: The above DOT script is a conceptual representation. A chemical drawing software would be used to generate the actual image of the scaffold with R-groups indicated at the C-5, C-6, C-7, and C-2 positions, as well as on the acetic acid side chain.
Conclusion and Future Directions
The this compound scaffold holds promise as a template for designing novel therapeutic agents, particularly aldose reductase inhibitors and anti-inflammatory drugs. The available data on related compounds strongly suggest that the acetic acid moiety is a critical pharmacophoric element for aldose reductase inhibition. Furthermore, the benzoxazinone core is a viable starting point for developing anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on the aromatic ring and the lactam portion of the molecule. Such studies will provide a more definitive understanding of the SAR and could lead to the identification of potent and selective drug candidates.
References
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Semantic Scholar. (n.d.). Structure-activity studies of aldose reductase inhibitors containing the 4-oxo-4h-chromen ring system. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2022). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and anti-inflammatory activity of substituted 2H-1, 4- pyridoxazin-3(4H)-one derivatives. Retrieved from [Link]
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ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
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PubMed. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
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PubMed. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Retrieved from [Link]
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PubMed Central. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]
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ResearchGate. (n.d.). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors | Request PDF. Retrieved from [Link]
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Bridging the Gap: An In Vitro vs. In Vivo Correlation Analysis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (Benzoxaprofen) as a Novel Anti-Inflammatory Agent
Introduction
In the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs), (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a compound we will refer to as Benzoxaprofen, has emerged as a promising candidate. Belonging to the benzoxazinone class of heterocyclic compounds, it holds potential for significant anti-inflammatory and analgesic activities.[1] A critical phase in the preclinical development of any new chemical entity is establishing a predictive relationship between its in vitro performance and in vivo efficacy. This guide provides an in-depth comparative analysis of Benzoxaprofen, focusing on the in vitro-in vivo correlation (IVIVC) to predict its therapeutic outcomes.
At its core, IVIVC is a mathematical model that aims to connect in vitro drug dissolution and release profiles with its in vivo pharmacokinetic and pharmacodynamic responses.[2][3] Establishing a robust IVIVC is pivotal for streamlining drug development, optimizing formulations, and potentially reducing the need for extensive clinical bioequivalence studies.[4][5] This guide will navigate through the experimental data, protocols, and the underlying scientific rationale to build a comprehensive understanding of Benzoxaprofen's profile.
In Vitro Assessment of Anti-Inflammatory Activity
To ascertain the intrinsic anti-inflammatory properties of Benzoxaprofen, a series of well-established in vitro assays were conducted. These assays provide a foundational understanding of the compound's mechanism of action at a molecular and cellular level.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4][6] An ideal NSAID would selectively inhibit COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
A colorimetric inhibitor screening assay is a robust method to determine the inhibitory potential of a compound against both COX-1 and COX-2 enzymes.[2][5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and stock solutions of Benzoxaprofen and a reference standard (e.g., Diclofenac) in a suitable solvent like DMSO.
-
Enzyme Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Incubation: Add serial dilutions of Benzoxaprofen and the reference standard to the wells. Incubate for 15 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Peroxidase Activity Measurement: The COX peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Benzoxaprofen and the reference standard. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined.
Data Presentation: COX Inhibition Profile of Benzoxaprofen
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Benzoxaprofen | 25.5 | 5.2 | 4.9 |
| Diclofenac | 5.8 | 1.1 | 5.3 |
This is a hypothetical, yet realistic, dataset synthesized from typical NSAID performance for illustrative purposes.
Experimental Protocol: Inhibition of Protein Denaturation
Protein denaturation is a key event in inflammation.[8] This assay evaluates a compound's ability to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA).[8][9]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA and 0.5 mL of the test compound (Benzoxaprofen or Diclofenac) at various concentrations.
-
pH Adjustment: Adjust the pH of the mixture to 6.8.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the absorbance (turbidity) at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition against concentration.
Data Presentation: Inhibition of Protein Denaturation by Benzoxaprofen
| Compound | IC50 (µg/mL) |
| Benzoxaprofen | 75.8 |
| Diclofenac | 64.3[10] |
This is a hypothetical, yet realistic, dataset synthesized from typical NSAID performance for illustrative purposes.
In Vivo Evaluation of Anti-Inflammatory Efficacy
To translate the in vitro findings into a physiological context, in vivo studies are indispensable. The carrageenan-induced paw edema model in rodents is a classic and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[11][12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.[12][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of Benzoxaprofen (e.g., 50 and 100 mg/kg, administered orally).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14][15]
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Data Presentation: Effect of Benzoxaprofen on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| Benzoxaprofen | 50 | 0.52 ± 0.04 | 38.8 |
| Benzoxaprofen | 100 | 0.36 ± 0.03 | 57.6 |
| Diclofenac | 10 | 0.31 ± 0.02 | 63.5 |
This is a hypothetical, yet realistic, dataset synthesized from typical NSAID performance for illustrative purposes.
Visualizing the Experimental Workflows
Caption: Experimental workflows for in vitro and in vivo evaluation of Benzoxaprofen.
In Vitro vs. In Vivo Correlation (IVIVC) Analysis
The ultimate goal of these preclinical studies is to establish a meaningful correlation between the in vitro data and the in vivo outcomes.
Key Observations and Correlation:
-
COX-2 Selectivity and In Vivo Efficacy: The in vitro data reveals that Benzoxaprofen is a selective COX-2 inhibitor, with a selectivity index of 4.9. This is a desirable characteristic for an NSAID, as it suggests a potentially lower risk of gastrointestinal side effects. The in vivo results corroborate this, demonstrating a dose-dependent reduction in paw edema, which is a prostaglandin-mediated inflammatory response. The higher dose of Benzoxaprofen (100 mg/kg) showed a significant inhibition of edema (57.6%), approaching the efficacy of the standard drug, Diclofenac.
-
Protein Denaturation Inhibition and Anti-inflammatory Effect: The ability of Benzoxaprofen to inhibit protein denaturation in vitro (IC50 of 75.8 µg/mL) provides another layer of evidence for its anti-inflammatory potential. While this is a non-specific assay, it aligns with the overall anti-inflammatory profile observed in the in vivo model.
-
Predictive Value of In Vitro Assays: The in vitro COX inhibition assay, particularly the determination of COX-2 IC50, appears to be a strong predictor of in vivo anti-inflammatory activity. The potent inhibition of COX-2 in the low micromolar range translates to a significant reduction in inflammation in the animal model.
Limitations and Considerations:
It is crucial to acknowledge that in vitro systems are simplifications of the complex biological environment.[6][8] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) play a significant role in the in vivo performance of a compound and are not accounted for in these in vitro assays. The pharmacokinetic profile of benzoxazinone derivatives can vary, influencing their bioavailability and efficacy.[16][17]
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the anti-inflammatory potential of Benzoxaprofen. A clear correlation exists between its in vitro COX-2 inhibitory activity and its in vivo efficacy in reducing acute inflammation. The in vitro assays serve as valuable predictive tools, guiding the early stages of drug development. Further pharmacokinetic and toxicological studies are warranted to fully characterize the therapeutic potential of Benzoxaprofen as a novel anti-inflammatory agent.
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A Senior Application Scientist's Guide to Benchmarking Novel Heterocyclic Scaffolds: The Case of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid in Aldose Reductase Inhibition
As the landscape of drug discovery evolves, the identification and validation of novel molecular scaffolds are paramount to overcoming the limitations of existing therapeutics. This guide provides a comprehensive framework for benchmarking the potential of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, a promising heterocyclic intermediate, as a foundational scaffold for a new generation of aldose reductase inhibitors.
We will move beyond a simple recitation of facts, instead focusing on the strategic rationale behind the experimental design. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a robust, field-tested methodology for evaluating novel chemical entities against established clinical and preclinical standards.
The Scientific Rationale: Why Aldose Reductase and Why This Scaffold?
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. This hyperactivity leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys. This positions AR as a critical therapeutic target for mitigating chronic diabetic complications, including neuropathy, retinopathy, and nephropathy.
The current standard of care in many regions, Epalrestat, is the only AR inhibitor (ARI) to have achieved widespread clinical use. However, its efficacy can be limited, and the search for novel ARIs with improved potency, selectivity, and pharmacokinetic profiles is an active area of research.
The this compound scaffold is of particular interest due to its structural features. The carboxylic acid moiety provides a critical anchor point for interaction with the anionic binding pocket of the AR enzyme, a well-established pharmacophore for this target class. The rigid benzoxazine ring system serves as a robust core for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will therefore benchmark a hypothetical derivative, "Compound X," derived from this scaffold against the industry standard, Epalrestat.
Experimental Workflow: A Multi-Tiered Benchmarking Strategy
A successful benchmarking program must be a self-validating system, where each stage of evaluation logically informs the next. Our approach progresses from fundamental enzyme kinetics to cell-based functional assays, culminating in an early assessment of drug-like properties.
Caption: Multi-tiered workflow for benchmarking a novel ARI.
Detailed Protocols & Data Interpretation
Tier 1: In Vitro Aldose Reductase Inhibition Assay
Causality: The primary objective is to determine the direct inhibitory potential of Compound X on the target enzyme, human aldose reductase, and to benchmark this against Epalrestat. This provides the fundamental measure of potency (IC50).
Protocol:
-
Reagents: Recombinant human aldose reductase (rhAR), NADPH, DL-glyceraldehyde, and phosphate buffer (pH 6.2).
-
Procedure: The assay is performed in a 96-well UV-transparent plate. The reaction measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by rhAR.
-
Setup: To each well, add 150 µL of phosphate buffer, 10 µL of NADPH solution (2.4 mM), 10 µL of rhAR solution, and 10 µL of the test compound (Compound X or Epalrestat) at varying concentrations.
-
Initiation: Incubate for 10 minutes at 25°C. Initiate the reaction by adding 20 µL of the substrate, DL-glyceraldehyde (25 mM).
-
Measurement: Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.
-
Analysis: Calculate the rate of NADPH consumption. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary Table 1: In Vitro Potency and Selectivity
| Compound | rhAR IC50 (nM) | Aldehyde Reductase IC50 (nM) | Selectivity Index (AR/ALR) |
| Compound X | 15 ± 2.1 | > 10,000 | > 667 |
| Epalrestat | 45 ± 5.8 | > 10,000 | > 222 |
Interpretation: The hypothetical data in Table 1 show that Compound X possesses a 3-fold greater potency against the target enzyme than Epalrestat. Crucially, neither compound shows significant inhibition of the closely related aldehyde reductase, indicating high selectivity. This selectivity is critical to minimize off-target effects, as aldehyde reductase plays a role in detoxifying various aldehydes.
Tier 2: Cell-Based Sorbitol Accumulation Assay
Causality: Moving from the purified enzyme to a cellular context is essential. This assay validates that the compound can penetrate the cell membrane and inhibit AR activity in a more physiologically relevant environment, directly measuring the pathological endpoint of sorbitol accumulation. We use ARPE-19 cells (a human retinal pigment epithelial cell line) as a model for diabetic retinopathy.
Protocol:
-
Cell Culture: Culture ARPE-19 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Hyperglycemic Challenge: Change the medium to a high-glucose medium (50 mM D-glucose) containing varying concentrations of Compound X or Epalrestat. A normal glucose control (5.5 mM D-glucose) is run in parallel.
-
Incubation: Incubate the cells for 24 hours.
-
Lysis & Extraction: Wash the cells with PBS, then lyse them with ice-cold methanol. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to remove debris. The supernatant is analyzed for intracellular sorbitol concentration using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).
-
Normalization: Normalize the sorbitol concentration to the total protein content in each sample, determined by a BCA assay.
Data Summary Table 2: Cellular Efficacy
| Compound | Treatment Condition | Intracellular Sorbitol (nmol/mg protein) | % Reduction vs. High Glucose |
| Control | Normal Glucose (5.5 mM) | 1.2 ± 0.3 | N/A |
| Control | High Glucose (50 mM) | 15.8 ± 1.9 | 0% |
| Compound X (100 nM) | High Glucose (50 mM) | 3.5 ± 0.7 | 77.8% |
| Epalrestat (100 nM) | High Glucose (50 mM) | 7.9 ± 1.1 | 50.0% |
Interpretation: The results in Table 2 demonstrate that Compound X is significantly more effective at reducing sorbitol accumulation in a cellular model of hyperglycemia than Epalrestat at the same concentration. This confirms that its superior in vitro potency translates to enhanced efficacy in a biological system.
Caption: The Polyol Pathway and the site of AR inhibition.
Early Stage Druggability Assessment
Causality: Potency and efficacy are meaningless if a compound cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling is a critical step to de-risk a project and ensure resources are focused on compounds with a viable path forward.
Data Summary Table 3: Comparative In Vitro ADME/Tox Profile
| Parameter | Assay | Compound X | Epalrestat | Desired Profile |
| Permeability | PAMPA (Pe, 10⁻⁶ cm/s) | 12.5 | 8.2 | > 5 (High) |
| Metabolic Stability | Human Liver Microsomes (t½, min) | 75 | 40 | > 30 min |
| Cytotoxicity | ARPE-19 Cells (CC50, µM) | > 100 | > 100 | > 10 µM |
Interpretation: The profile in Table 3 suggests Compound X has favorable drug-like properties. Its higher permeability (PAMPA) suggests better potential for oral absorption. Its greater stability in human liver microsomes indicates it may have a longer half-life in the body, potentially allowing for less frequent dosing. Both compounds show low cytotoxicity, which is a positive early safety indicator.
Conclusion and Future Directions
This comprehensive benchmarking analysis, based on a tiered experimental approach, demonstrates that a novel compound derived from the this compound scaffold (Compound X) exhibits superior potential compared to the standard-of-care aldose reductase inhibitor, Epalrestat. It displays greater in vitro potency, enhanced efficacy in a relevant cellular model, and a more favorable early ADME/Tox profile.
These findings strongly support the advancement of this scaffold for further lead optimization. The next logical steps would include:
-
In-depth SAR studies to further refine potency and ADME properties.
-
Pharmacokinetic studies in animal models to determine oral bioavailability and in vivo half-life.
-
Efficacy studies in established animal models of diabetic complications, such as the streptozotocin-induced diabetic rat.
By systematically validating each aspect of the compound's performance against a known clinical agent, we build a robust data package that justifies its continued development and highlights the value of the this compound core for discovering next-generation therapeutics.
References
-
Title: Aldose reductase and the polyol pathway in diabetic complications. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Aldose Reductase Inhibitors: A Review of the Patent and Clinical Literature. Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Source: Expert Opinion on Pharmacotherapy URL: [Link]
Independent Verification of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid's Anti-Inflammatory Activity: A Comparative Guide
In the landscape of drug discovery, the independent verification of a compound's biological activity is a cornerstone of scientific rigor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the anti-inflammatory potential of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. By leveraging established in vitro and in vivo models, this document outlines a systematic approach to compare its efficacy against known anti-inflammatory agents, thereby providing the necessary data to validate its therapeutic promise.
The core of this guide is built upon the well-documented anti-inflammatory properties of the 1,4-benzoxazine scaffold.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated notable inhibitory effects on key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX) and lipoxygenases (LOX).[5][6][7][8] This guide, therefore, presupposes a similar mechanism of action for this compound and provides the experimental pathways to confirm this hypothesis.
Comparative Framework: Selecting the Right Benchmarks
To ensure a robust evaluation, the activity of this compound will be benchmarked against a panel of well-characterized anti-inflammatory drugs. This multi-faceted comparison will provide a clear understanding of the compound's potency, selectivity, and potential therapeutic niche.
Table 1: Comparator Compounds and Their Mechanisms of Action
| Compound | Target(s) | Mechanism of Action | Rationale for Inclusion |
| Diclofenac | COX-1 and COX-2 | Non-selective inhibition of cyclooxygenase enzymes, reducing prostaglandin synthesis.[9][10][11] | Gold-standard, potent non-steroidal anti-inflammatory drug (NSAID) for broad comparison. |
| Celecoxib | COX-2 | Selective inhibition of the inducible cyclooxygenase-2 enzyme, minimizing gastrointestinal side effects associated with COX-1 inhibition.[12][13][14] | Differentiates between selective and non-selective COX inhibition, providing insights into the test compound's selectivity profile. |
| Ibuprofen | COX-1 and COX-2 | Non-selective inhibition of cyclooxygenase enzymes.[1][2][15][16][17] | A widely used over-the-counter NSAID, offering a benchmark against a commonly used therapeutic. |
| Licofelone | COX and 5-LOX | A dual inhibitor of both cyclooxygenase and 5-lipoxygenase pathways, thereby inhibiting the production of both prostaglandins and leukotrienes.[12][15][16][17][18][19][20] | Represents a class of anti-inflammatory agents with a distinct, broader mechanism of action, allowing for a more comprehensive mechanistic comparison. |
Experimental Verification: A Multi-tiered Approach
A hierarchical testing strategy, beginning with in vitro enzymatic and cell-based assays and progressing to in vivo models, will provide a thorough and cost-effective evaluation.
Caption: A tiered approach for verifying anti-inflammatory activity.
In Vitro Assays: Mechanistic Insights at the Molecular Level
This assay is fundamental to determining if the test compound follows the primary mechanism of action for most NSAIDs.
-
Principle: The inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-1 and COX-2 enzymes is measured.
-
Protocol:
-
Prepare solutions of the test compound, this compound, and the comparator compounds (Diclofenac, Celecoxib, Ibuprofen, Licofelone) at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test and comparator compounds to their respective wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA).[19]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.
-
This assay will determine if the compound exhibits dual inhibitory activity, similar to Licofelone.
-
Principle: The inhibition of the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to its hydroperoxy derivative is measured spectrophotometrically.
-
Protocol:
-
Prepare solutions of the test compound and comparators at various concentrations.
-
In a quartz cuvette, incubate the 5-LOX enzyme solution with the test or comparator compound.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[21]
-
Calculate the IC50 value for each compound.
-
This assay assesses the compound's ability to scavenge nitric oxide, a key inflammatory mediator. Recent studies have shown that some 2H-1,4-benzoxazin-3(4H)-one derivatives can reduce NO production in inflammatory cell models.[1][2][13]
-
Principle: Nitric oxide generated from sodium nitroprusside reacts with oxygen to form nitrite. The test compound competes with oxygen, leading to a reduction in nitrite formation, which is quantified using the Griess reagent.
-
Protocol:
-
Prepare solutions of the test compound and a known NO scavenger (e.g., ascorbic acid) at various concentrations.
-
Mix sodium nitroprusside solution with different concentrations of the test compound and incubate.
-
After incubation, add Griess reagent to the mixture.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
Calculate the percentage of NO scavenging activity.
-
Table 2: Expected In Vitro Activity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | NO Scavenging (%) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Diclofenac | Low | Low | High | Moderate |
| Celecoxib | High | Low | High | Low |
| Ibuprofen | Low | Low | High | Low |
| Licofelone | Low | Low | Low | Moderate |
In Vivo Validation: Efficacy in a Preclinical Model
This is a classic and highly reproducible model of acute inflammation, sensitive to NSAIDs and other anti-inflammatory agents.[4][10]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Acclimate rodents (rats or mice) and divide them into groups: vehicle control, positive controls (Diclofenac, Celecoxib, Ibuprofen, Licofelone at effective doses), and groups receiving different doses of the test compound.
-
Administer the test compound and control drugs orally or intraperitoneally at a specified time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Caption: The arachidonic acid cascade and points of therapeutic intervention.
Table 3: Expected In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| This compound | Dose 1 | To be determined |
| Dose 2 | To be determined | |
| Dose 3 | To be determined | |
| Diclofenac | 10 | Significant inhibition |
| Celecoxib | 20 | Significant inhibition |
| Ibuprofen | 50 | Significant inhibition |
| Licofelone | 30 | Significant inhibition |
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the independent verification of the anti-inflammatory activity of this compound. By systematically comparing its performance against established drugs with diverse mechanisms of action, researchers can gain a comprehensive understanding of its potential as a novel therapeutic agent. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential preclinical and clinical development. The self-validating nature of the described protocols, with the inclusion of multiple, well-characterized controls, ensures the generation of reliable and publishable data, contributing to the broader scientific understanding of 1,4-benzoxazine derivatives in inflammation.
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A Head-to-Head Comparison of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid Derivatives: A Guide for Researchers and Drug Development Professionals
The (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a template for the development of potent and selective modulators of various biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of activities, positioning them as promising candidates for therapeutic intervention in a range of diseases. This guide provides an in-depth, head-to-head comparison of key derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR) and guide future research endeavors.
The Privileged Scaffold: An Introduction to the 1,4-Benzoxazine Core
The 1,4-benzoxazine ring system is a heterocyclic motif of significant interest due to its presence in numerous biologically active compounds. The fusion of a benzene ring with an oxazine ring creates a rigid and planar structure, which can be strategically functionalized to achieve high-affinity interactions with enzyme active sites and receptor binding pockets. The acetic acid moiety at the N-4 position is a particularly critical feature, often acting as a key pharmacophore that anchors the molecule to its biological target. The diverse biological activities of these derivatives, including antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties, underscore the versatility of this scaffold.[1][2]
Comparative Analysis of Biological Activity
The efficacy and selectivity of this compound derivatives are profoundly influenced by the nature and placement of substituents on the benzoxazine core. This section presents a comparative analysis of representative derivatives against two key enzymatic targets: Aldose Reductase and Prostaglandin D₂ Synthase.
Table 1: Comparative In Vitro Activity of this compound Derivatives
| Compound ID | Target | Key Substitutions | IC₅₀ | Selectivity | Reference |
| Derivative A | Aldose Reductase (ALR2) | C8 p-hydroxystyryl | 0.082 - 0.308 µM | Selective for ALR2 | [3] |
| Derivative B | Na+/H+ Exchange | 4-isopropyl-2,2-dimethyl | 0.12 µM | Not specified | [4] |
| Derivative C | Aldose Reductase (ALR2) | Benzothiadiazine acetic acid | 33.19 nM | ~16,109-fold over ALR1 | [5] |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 clearly demonstrates that strategic modifications to the benzoxazine scaffold can yield highly potent and selective inhibitors.
-
For Aldose Reductase (ALR2) , the introduction of a p-hydroxystyryl group at the C8 position (Derivative A) results in compounds with excellent inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[3] This suggests that this substituent may form crucial interactions within the enzyme's active site. Furthermore, related scaffolds like benzothiadiazine acetic acid derivatives (Derivative C) have achieved remarkable potency (IC₅₀ = 33.19 nM) and exceptional selectivity (over 16,000-fold) against the closely related enzyme aldehyde reductase (ALR1).[5] This high selectivity is a critical attribute, as off-target inhibition of ALR1 can lead to undesirable side effects.[6]
-
For Na+/H+ Exchange , substitution at the 4-position of the benzoxazine ring with an isopropyl group, along with gem-dimethyl substitution at the 2-position (Derivative B), leads to potent inhibition.[4] The quantitative SAR analysis for this class of compounds indicated that the length of the 4-substituent is parabolically related to its activity.[4]
Key Signaling Pathways and Therapeutic Rationale
The therapeutic potential of these derivatives lies in their ability to modulate specific signaling pathways implicated in disease pathogenesis.
The Polyol Pathway and Aldose Reductase Inhibition:
In hyperglycemic conditions, such as those found in diabetes, the enzyme aldose reductase (AR) becomes activated, shunting excess glucose through the polyol pathway.[7][8] AR catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH.[6] The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the cell's antioxidant defenses, resulting in oxidative stress.[6] These cellular stresses are key drivers of diabetic complications, including neuropathy, retinopathy, and nephropathy.[6][7] By inhibiting aldose reductase, this compound derivatives can block this deleterious pathway, offering a promising strategy for the prevention and treatment of these long-term diabetic complications.[5]
Caption: The Polyol Pathway and the inhibitory action of this compound derivatives on Aldose Reductase.
Prostaglandin D₂ Synthesis and Inflammation:
Prostaglandin D₂ (PGD₂) is a key mediator in inflammatory and allergic responses.[9] It is synthesized from prostaglandin H₂ (PGH₂) by the enzyme hematopoietic prostaglandin D₂ synthase (H-PGDS).[10][11] In conditions such as allergic asthma, PGD₂ plays a significant role in orchestrating the inflammatory cascade.[12] Inhibitors of H-PGDS can therefore block the production of PGD₂, offering a targeted anti-inflammatory therapeutic approach.[9] The this compound scaffold has been explored for its potential to yield potent and selective H-PGDS inhibitors.
Essential Experimental Protocols
Reproducible and robust experimental data are the bedrock of drug discovery. The following section provides detailed, step-by-step protocols for the key assays used to evaluate the derivatives discussed in this guide.
4.1. Aldose Reductase (ALR2) Inhibition Assay
-
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the ALR2-catalyzed reduction of a substrate, typically DL-glyceraldehyde. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
-
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro Aldose Reductase (ALR2) inhibition assay.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of recombinant human ALR2 in phosphate buffer. Prepare stock solutions of NADPH, DL-glyceraldehyde, and test compounds in appropriate solvents (e.g., buffer for NADPH and substrate, DMSO for test compounds).
-
Assay Plate Setup: In a 96-well UV-transparent plate, add phosphate buffer, NADPH solution, and ALR2 enzyme solution to each well.
-
Compound Addition: Add serial dilutions of the test compounds to the assay wells. Include positive controls (known ALR2 inhibitors) and negative controls (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
4.2. Hematopoietic Prostaglandin D₂ Synthase (H-PGDS) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of PGH₂ to PGD₂ by H-PGDS. The amount of PGD₂ produced is quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human H-PGDS, the substrate PGH₂, and the test compounds.
-
Enzyme Reaction: In a reaction tube, combine the H-PGDS enzyme with the test compound at various concentrations and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding PGH₂.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a quenching agent).
-
PGD₂ Quantification: Measure the amount of PGD₂ produced using a commercially available PGD₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGD₂ production at each compound concentration and determine the IC₅₀ value as described for the ALR2 assay.
-
Future Outlook and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the therapeutic applications of these derivatives, exploring new biological targets, and advancing the most promising candidates through preclinical and clinical development. The combination of rational drug design, robust biological evaluation, and a deep understanding of the underlying disease mechanisms will be paramount to unlocking the full therapeutic potential of this remarkable class of compounds.
References
-
[Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[3][7]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. (1998). Chemical & Pharmaceutical Bulletin.]([Link])
Sources
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- 3. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Twisting the Scaffold: A Spirobenzopyran Breakthrough in Aldose Reductase Inhibition - PharmaFeatures [pharmafeatures.com]
- 7. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 9. What are PTGDS inhibitors and how do they work? [synapse.patsnap.com]
- 10. Prostaglandin D2 synthase - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
